The table below summarizes the core identifying information and key physical properties of [BMIm][NTf₂] from technical data sheets [1] [2] [3].
| Property Category | Specification |
|---|---|
| CAS Number | 174899-83-3 [1] [2] [3] |
| Molecular Formula | C₁₀H₁₅F₆N₃O₄S₂ [1] [3] |
| Molecular Weight | 419.36 g/mol [1] [2] [3] |
| Purity | ≥98% [1] [2], >99.5% (Ultra Pure) [3] |
| Appearance | Colourless to yellow viscous liquid [1] [2] |
| Melting Point | -4 °C [3] |
| Density | 1.44 g/cm³ [3] |
| Viscosity | 48.8 cP [3] |
| Refractive Index | n20/D 1.428 [2] |
| Water Content | ≤0.5% [1] [2] |
For safe laboratory practice, please note the following hazard and storage information.
| Aspect | Details |
|---|---|
| Hazard Classification | Acute Tox. 3 (Dermal/Oral), Skin Corr. 1B, Eye Dam. 1, Aquatic Chronic 2, STOT RE 2 (Oral). Target organ: Nervous system [2]. |
| Flash Point | >200 °C (>392 °F) [1]. Also listed as "Not applicable" [2]. |
| Personal Protective Equipment (PPE) | Faceshields, Gloves, Goggles, and type ABEK (EN14387) respirator filter [2]. |
| Storage & Handling | Classified as a dangerous good for transport [4]. For lab use only; test before use [1]. |
This ionic liquid serves as a key material in several advanced research areas:
The following diagram outlines a generalized experimental workflow for studying [BMIm][NTf₂] in material synthesis or property investigation, based on the cited research.
Experimental workflow for [BMIm][NTf₂] research
For researchers replicating or building upon previous work, here are summaries of key methodological approaches:
BMIM TFSI (CAS No. 174899-83-3) is a hydrophobic, room-temperature ionic liquid. The following table summarizes its core physicochemical properties as reported by suppliers and scientific sources [1] [2].
| Property | Value / Description | Source / Note |
|---|---|---|
| Molecular Formula | C₈H₁₅N₂·C₂F₆NO₄S₂ | [1] [3] |
| Molecular Weight | 419.37 g/mol | [1] [4] |
| Density | 1.44 g/cm³ | [1] |
| Melting Point | 1 °C | [1] |
| Viscosity | 48.8 cP | [1] |
| Flash Point | >200 °C | [1] |
| Form | Liquid | [1] [2] |
| Water Solubility | Insoluble | [1] |
| Purity | Available from ≥98% to ≥99%, with low water content (<500 ppm) variants | [1] [2] |
BMIM TFSI is valued in multiple research fields due to its unique properties [1]:
The synthesis of BMIM TFSI typically involves a metathesis reaction. High purity is critical for its performance, as impurities like halide ions can significantly alter its chemical stability and ionic conductivity [7].
The following diagram outlines a general laboratory-scale synthesis workflow and key purity considerations:
This synthesis method can achieve yields up to 98% [1]. The purity is verified by testing for halide impurities; no precipitation upon adding silver nitrate indicates a high-purity product [1].
BMIM TFSI requires careful handling. The safety classifications and recommended precautions are summarized below [1] [2].
| Category | Specification |
|---|---|
| Hazard Codes | T (Toxic), N (Dangerous for the environment) |
| GHS Hazard Statements | H301+H311 (Toxic if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long-lasting effects) |
| Personal Protective Equipment (PPE) | Faceshields, Gloves, Goggles, type ABEK respirator filter |
Ionic liquids like BMIM TFSI are molten salts with melting points below 100°C. Their appeal lies in properties such as high thermal stability, non-volatility, and high ionic conductivity [1] [6]. However, recent research is exploring alternatives like carbohydrate-based ionic liquids (e.g., combining choline and glucose) for biomedical applications, as these are designed to be less toxic than traditional imidazolium-based ILs like BMIM TFSI [6] [8].
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM TFSI) represents a prominent hydrophobic ionic liquid with a melting point of approximately -4°C, classifying it as a room-temperature ionic liquid (RTIL). Its unique combination of properties, including low vapor pressure, high thermal stability, and remarkable ionic conductivity, has attracted significant research interest across multiple disciplines. BMIM TFSI belongs to the imidazolium cation family paired with the weakly coordinating TFSI anion, creating a versatile material with applications spanning from energy storage systems and advanced lubricants to specialized enzymatic reaction media in pharmaceutical synthesis. The structural tunability of this ionic liquid through variation of cation side chains or anion composition enables precise customization of its physicochemical properties for specific technological applications, making it a valuable subject of study for researchers and industrial scientists alike.
The molecular structure of BMIM TFSI consists of the 1-butyl-3-methylimidazolium cation featuring an aromatic imidazolium ring with alkyl side chains, and the bis(trifluoromethylsulfonyl)imide anion containing fluorine atoms and sulfonyl groups that contribute to its hydrophobic character and electrochemical stability. This structural configuration results in a compound with chemical formula C₁₀H₁₅F₆N₃O₄S₂ and molecular weight 419.37 g/mol, typically appearing as a colorless to light orange liquid at room temperature. The following sections provide a comprehensive technical examination of BMIM TFSI's fundamental properties, experimental characterization methodologies, nanoscale behavior, and practical applications, with particular emphasis on its viscosity characteristics and relationship to performance parameters in various technological contexts.
The physicochemical profile of BMIM TFSI makes it particularly valuable for applications requiring thermal stability, wide electrochemical operation, and tailorable solvent properties. Extensive experimental characterization has established several key properties that define its behavior across different operational conditions. The density of BMIM TFSI measures approximately 1.44 g/cm³ at room temperature, with a dynamic viscosity of 48.8 cP, which although relatively high compared to conventional organic solvents, is moderate within the ionic liquid family and can be modified through heating or formation of binary mixtures. Its refractive index has been measured at 1.426, while the electrochemical window is remarkably wide at approximately 4.62 V, enabling applications in high-voltage electrochemical systems [1] [2].
The thermal behavior of BMIM TFSI reveals a glass transition temperature (T𝑔) of 181 K (-92°C) and melting point of -4°C, allowing it to remain in the liquid state across a broad temperature range. This low melting characteristic is particularly valuable for applications requiring functionality at sub-ambient temperatures. The fragility index (m) of BMIM TFSI has been determined to be 88, positioning it within the intermediate range of the strong-fragile spectrum for glass-forming liquids, which directly influences its temperature-dependent viscosity behavior and conductivity characteristics. This fragility parameter provides crucial insights into the super-Arrhenius transport properties that govern how viscosity decreases and conductivity increases with rising temperature, following the non-linear Vogel-Fulcher-Tammann relationship rather than simple Arrhenius behavior [3].
Table 1: Fundamental Physicochemical Properties of BMIM TFSI
| Property | Value | Conditions | Source |
|---|---|---|---|
| Molecular Weight | 419.37 g/mol | - | [2] |
| Melting Point | -4 °C | - | [1] |
| Density | 1.44 g/cm³ | 25°C | [1] |
| Viscosity | 48.8 cP | 25°C | [1] |
| Electrochemical Window | 4.62 V | - | [1] |
| Glass Transition (T𝑔) | 181 K | - | [3] |
| Fragility Index (m) | 88 | - | [3] |
| Conductivity | 3.41 mS/cm | 25°C | [2] |
| Water Solubility | Insoluble | 20°C | [2] |
The transport properties of BMIM TFSI exhibit interesting relationships with its structural characteristics. The ionic conductivity measures 3.41 mS/cm at room temperature, which is competitive among non-aqueous electrolytes and enables applications in electrochemical devices. Although BMIM TFSI is classified as hydrophobic, it demonstrates moderate hygroscopicity, absorbing up to 17.2 mol% water from atmospheric air within 3 hours of exposure. This water absorption behavior significantly influences its physicochemical properties, particularly the electrochemical window which narrows with increasing water content, though less dramatically than in more hydrophilic ionic liquids. The structural microheterogeneity of BMIM TFSI, characterized by the formation of polar and non-polar domains, plays a crucial role in its solvation capabilities and interfacial behavior [4].
Table 2: Comparison of BMIM-Based Ionic Liquids with Different Anions
| Ionic Liquid | Viscosity (cP) | T𝑔 (K) | Fragility (m) | Conductivity at 25°C | Hydrophilicity |
|---|---|---|---|---|---|
| BMIM TFSI | 48.8 | 181 | 88 | 3.41 mS/cm | Hydrophobic |
| BMIM BF₄ | ~100 | 182 | 93 | ~4.3 mS/cm | Hydrophilic |
| BMIM PF₆ | ~210 | 189 | 92 | ~1.3 mS/cm | Hydrophobic |
| BMIM OAc | ~300 | - | - | ~0.8 mS/cm | Hydrophilic |
| BMIM Cl | >1000 | 228 | 97 | ~0.024 mS/cm | Hydrophilic |
Fourier Transform Infrared (FTIR) Spectroscopy provides crucial insights into the molecular interactions and hydrogen bonding networks in BMIM TFSI and its mixtures. Experimental protocols typically utilize a Nicolet Is50 FTIR spectrometer equipped with an MCT detector maintained at approximately 25°C. For sample analysis, researchers employ attenuated total reflection (ATR) accessories with ZnSe and Ge crystals featuring a 45° incidence angle and 12 reflections. The preparation involves applying dry nitrogen purging to minimize atmospheric water interference, with ATR corrections applied using established formulas. Critical spectral regions for analysis include 3000-3200 cm⁻¹ for C-H stretching vibrations of the imidazolium ring and 1000-1200 cm⁻¹ for S=O and S-N-S vibrations of the TFSI anion. In binary mixtures with BMIM TfO, FTIR reveals that hydrogen bonding interactions associated with imidazolium C2-H are weakened with increasing BMIM TFSI content, while those associated with alkyl C-H become strengthened, indicating preferential interaction sites [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly ¹H NMR, serves as a complementary technique for investigating ionic dynamics and molecular interactions in BMIM TFSI systems. Standard experimental protocols utilize Bruker Avance NMR spectrometers operating at 400-500 MHz, with temperature control units maintaining stability within ±0.1°C. Sample preparation involves sealing BMIM TFSI in standard NMR tubes under inert atmosphere to prevent water absorption, with deuterated solvents such as acetonitrile-d₃ or DMSO-d₆ used for locking purposes. Key chemical shift regions for the BMIM cation include: aromatic protons (H₂, H₄, H₅) between 7.5-9.0 ppm, N-CH₂-CH₂-CH₂-CH₃ protons at 4.0-4.5 ppm, N-CH₃ protons at 3.8-4.0 ppm, and alkyl chain protons between 0.8-1.8 ppm. NMR studies of BMIM TFSI mixtures with BMIM TfO have demonstrated that chemical shifts of imidazolium ring protons experience upfield movements with increasing BMIM TFSI concentration, indicating modified electron density distribution resulting from altered hydrogen bonding environments [5].
Molecular Dynamics (MD) Simulations provide atomistic-level insights into the structural organization and dynamic behavior of BMIM TFSI at interfaces and in bulk phases. Standard protocols employ software packages such as LAMMPS or GROMACS with force fields like OPLS-AA or CHARMM incorporating partial charges derived from quantum chemical calculations. Simulation systems typically contain 200-500 ion pairs, with initial configurations generated using PACKMOL followed by energy minimization and equilibration in sequential steps: first in the NVT ensemble (constant number of particles, volume, and temperature) for 1-5 ns, then in the NPT ensemble (constant number of particles, pressure, and temperature) for 5-20 ns using Nosé-Hoover thermostats and barostats. Production runs extend for 20-100 ns with trajectory data collected every 1-10 ps for analysis. Key analyzable properties include radial distribution functions (RDFs), spatial distribution functions (SDFs), mean square displacement (MSD) for diffusion coefficients, and velocity autocorrelation functions [6] [4].
Quantum Chemical Calculations deliver fundamental understanding of molecular interactions, optimal geometries, and electronic properties in BMIM TFSI systems. Standard methodologies employ density functional theory (DFT) with functionals such as B3LYP or M06-2X and basis sets ranging from 6-311+G(d,p) to aug-cc-pVTZ for geometry optimizations and frequency calculations. The typical protocol involves: (1) conformational analysis to identify low-energy ion pair structures, (2) geometry optimization without symmetry constraints, (3) frequency calculations to confirm stationary points as minima (no imaginary frequencies), and (4) natural bond orbital (NBO) analysis and atoms-in-molecules (AIM) analysis for interaction characterization. These calculations identify primary interaction sites at the C2-H group of the [BMIM]+ cation, oxygen atoms of SO₃ in [TfO]⁻, and oxygen atoms of S=O in [TFSI]⁻, with hydrogen bonds defined by atomic distances smaller than the sum of van der Waals radii (2.5 Å for H and O, 2.6 Å for H and N) [5].
Diagram 1: Experimental and computational workflow for characterizing BMIM TFSI properties, showing the integrated approach combining sample preparation, multiple analytical techniques, and computational methods for comprehensive data analysis.
Surface Force Apparatus (SFA) measurements enable precise characterization of the thin-film rheological properties and tribological behavior of BMIM TFSI under nanoconfinement. Standard experimental protocols utilize atomically smooth mica surfaces (2-5 μm thickness) glued to cylindrical silica disks (radius ~2 cm) in a cross-cylindrical geometry that is mathematically equivalent to a sphere near a flat surface. The apparatus is enclosed in an environmental chamber with continuous dry nitrogen purging (<3% RH) or controlled humidity conditions. Normal force measurements employ multiple beam interferometry with resolution <0.1 nm to determine absolute surface separation, while shear force measurements apply oscillatory or steady sliding motions at varying velocities (0.01-10 μm/s) under controlled loads. For BMIM TFSI, these measurements reveal quantized friction behavior with stepwise increases as confined layers are successively squeezed out, transitioning from liquid-like to solid-like response when confined to 1-3 molecular layers with viscosity increases of 2-3 orders of magnitude compared to bulk values [7].
Theological Characterization of bulk BMIM TFSI employs rotational rheometers with cone-plate or parallel-plate geometries, typically using 25-50 mm diameter plates with gap settings of 0.1-1.0 mm. Standard measurement protocols include: (1) flow sweeps measuring viscosity as a function of shear rate (0.1-1000 s⁻¹) to confirm Newtonian behavior, (2) temperature sweeps from -20°C to 100°C at constant shear rate to determine activation energy, and (3) oscillatory measurements determining viscoelastic moduli (G', G") as functions of frequency (0.1-100 rad/s) and strain amplitude (0.1-100%). These measurements confirm that BMIM TFSI exhibits predominantly Newtonian behavior in bulk form at room temperature, with slight shear thinning observed at very high shear rates (>1000 s⁻¹). The temperature dependence of viscosity follows the Vogel-Fulcher-Tammann equation: η = η₀exp[DT₀/(T-T₀)], where D represents the strength parameter related to the fragility index, T₀ is the Vogel temperature, and η₀ is the pre-exponential factor [3] [7].
The interfacial structuring of BMIM TFSI at solid interfaces profoundly influences its performance in electrochemical devices, lubrication systems, and catalytic applications. Molecular dynamics simulations reveal that BMIM TFSI exhibits distinct layering behavior near solid surfaces, with the specific structural organization highly dependent on the surface chemistry and topography. When confined between mica surfaces, BMIM TFSI forms an alternating cation-anion layered structure with approximately 5-7 distinct layers extending 2-3 nm from the surface, with the innermost layer demonstrating characteristics of a two-dimensional ionic crystal with restricted mobility. In contrast, at graphite interfaces, the same ionic liquid exhibits more liquid-like behavior in the closest layer, attributed to the different interaction potentials and charge characteristics of the surface. This structural organization arises from a complex interplay of electrostatic interactions, van der Waals forces, and hydrogen bonding networks that collectively determine the equilibrium structure at the interface [6].
The dynamic properties of BMIM TFSI under nanoconfinement demonstrate dramatic deviations from bulk behavior, with significant implications for applications involving porous materials or narrow gaps. Experimental measurements using surface force apparatus reveal that when BMIM TFSI is confined to films thinner than 5 molecular layers (approximately <5 nm), its effective viscosity increases by 2-3 orders of magnitude compared to bulk values, transitioning from Newtonian fluid behavior to viscoelastic response and eventually to elastic solid-like behavior at the highest confinement levels. This dramatic change in rheological properties is accompanied by the emergence of quantized friction coefficients, where discrete changes in friction occur with the expulsion of each molecular layer during compression. The molecular origin of this behavior is attributed to the formation of supramolecular clusters with long relaxation times under confinement, where higher friction correlates directly with longer structural relaxation times. These nanoconfinement effects demonstrate the critical importance of considering length scale effects when designing systems incorporating ionic liquids [7].
Diagram 2: Interfacial behavior and nanoconfinement effects in BMIM TFSI, showing the transition from bulk properties to confined behavior and the influence of surface chemistry and external factors on its structural and dynamic characteristics.
The hydration behavior of BMIM TFSI exhibits complex characteristics due to its nominal hydrophobicity combined with moderate hygroscopicity. Molecular dynamics simulations demonstrate that water molecules incorporated into BMIM TFSI tend to form small clustered networks rather than continuous aqueous domains, with the TFSI anions participating in hydrogen bonding interactions with water molecules while the hydrophobic butyl chains of the BMIM cations create non-polar domains that limit water permeation. In mixed ionic liquid systems containing both BMIM TFSI and more hydrophilic counterparts such as BMIM OAc, the distribution and clustering behavior of water molecules can be systematically modulated by adjusting the composition ratio, enabling tailored control of hydration properties for specific applications. This tunability is particularly valuable for electrochemical systems where minimal water content is desirable to maintain wide electrochemical windows, while sufficient ionic mobility must be preserved for adequate conductivity [4].
BMIM TFSI serves as a high-performance electrolyte component in advanced energy storage technologies, including supercapacitors, lithium-ion batteries, and next-generation battery systems. Its exceptional electrochemical stability window of approximately 4.62 V enables operation at higher voltages than conventional aqueous electrolytes, directly translating to enhanced energy density according to the relationship E = ½CV². In electrical double-layer capacitors (EDLCs), BMIM TFSI-based electrolytes demonstrate superior performance at elevated temperatures where its viscosity decreases significantly while maintaining adequate ionic conductivity. The inherent ionic nature of BMIM TFSI provides high ionic concentrations (>3 M) without the need for additional salts, minimizing concentration polarization effects during high-rate operation. When used in lithium-ion batteries, BMIM TFSI can be combined with lithium salts such as LiTFSI to create dual-ion conducting electrolytes that support reversible lithium plating/stripping while offering enhanced safety characteristics compared to conventional organic carbonate electrolytes due to its non-flammability and negligible vapor pressure [2] [3].
The transport properties of BMIM TFSI play a critical role in determining the rate capability and power density of energy storage devices. Although the relatively high viscosity of BMIM TFSI (48.8 cP at 25°C) presents challenges for low-temperature operation, its fragility index of 88 indicates that viscosity decreases rapidly with increasing temperature, following the Vogel-Fulcher-Tammann relationship rather than simple Arrhenius behavior. This property makes BMIM TFSI particularly suitable for applications operating at moderately elevated temperatures (40-60°C) where its viscosity drops to more favorable values while maintaining sufficient electrochemical stability. Research has demonstrated that creating binary mixtures of BMIM TFSI with other ionic liquids such as BMIM TfO can optimize the balance between viscosity and conductivity, with certain compositions exhibiting synergistic effects that enhance overall device performance. Additionally, the interfacial nanostructuring of BMIM TFSI at electrode surfaces influences the formation of the electrical double layer, with the alternating cation-anion layering affecting the capacitive energy storage mechanism and ultimately determining the total capacitance in supercapacitor applications [5] [3].
The tribological properties of BMIM TFSI make it valuable as a next-generation boundary lubricant for applications requiring high thermal stability, low vapor pressure, and tunable surface interactions. Under severe operating conditions including high contact pressures and elevated temperatures, BMIM TFSI forms ordered layers between sliding surfaces that effectively reduce friction and wear. The ionic nature of BMIM TFSI enables unique functionalities such as electrotunable lubrication, where applied electrical potentials can modulate the friction coefficient in situ by altering the interfacial structuring and shear plane location within the confined liquid film. Comparative studies of imidazolium-based ionic liquids with different alkyl chain lengths have demonstrated that BMIM TFSI (with a butyl chain) offers an optimal balance between adsorption strength at surfaces and interlayer mobility, outperforming both shorter (ethyl) and longer (hexyl) homologues in certain tribological configurations [7].
The nanoscale lubrication mechanisms of BMIM TFSI involve complex interplay between its rheological behavior under confinement and surface-specific interactions. When confined to thin films (<5 nm), BMIM TFSI transitions through distinct rheological states: from Newtonian fluid behavior in thick films (>10 molecular layers) to viscoelastic response at intermediate confinement (5-10 layers), and finally to elastic solid-like behavior when compressed to 1-3 molecular layers. This progression correlates directly with the observed quantized friction phenomenon, where discrete changes in friction coefficient occur with the expulsion of each molecular layer during normal compression. The location of the shear plane within the confined film depends on the relative strength of ion-surface versus ion-ion interactions, with slippage potentially occurring either at the solid-liquid interface or within the ionic liquid film itself depending on the surface chemistry and applied normal load. These fundamental insights into the tribological behavior of BMIM TFSI enable rational design of lubricant formulations for specific material combinations and operating conditions [7].
BMIM TFSI serves as an efficient reaction medium for enzymatic synthesis, particularly for the production of sugar fatty acid esters with applications in pharmaceutical, food, and cosmetic industries. These compounds exhibit valuable properties including emulsification capability, biodegradability, and non-toxicity, but their synthesis presents challenges due to the differing solubilities of sugar and fatty acid reactants in conventional solvents. BMIM TFSI addresses this limitation by effectively dissolving both hydrophilic and lipophilic substrates while maintaining enzyme activity and stability to a greater extent than traditional organic solvents like pyridine or dimethylformamide, which often cause enzyme denaturation. Studies have demonstrated that lipase-catalyzed reactions in BMIM TFSI exhibit superior regional selectivity compared to conventional organic solvents, enabling more efficient synthesis of specific sugar ester isomers with potential pharmaceutical applications [5].
The creation of binary ionic liquid mixtures containing BMIM TFSI and more hydrophilic ionic liquids such as BMIM TfO has emerged as a powerful strategy for optimizing enzymatic reaction systems. Research has revealed that mixing these two ionic liquids in specific ratios (typically 1:1 v/v) can yield synergistic effects that enhance both substrate solubility and enzyme performance beyond what is achievable in either pure ionic liquid. This optimization is attributed to the careful balance of hydrogen bonding interactions and hydrophobic/hydrophilic character in the mixed solvent system, which creates an ideal microenvironment for enzyme function while maintaining sufficient solubilizing power for reactants. The enhanced fundamental understanding of molecular-level interactions in BMIM TFSI-containing mixtures, including hydrogen bonding networks and ion clustering behavior, enables rational design of task-specific solvent systems for pharmaceutical synthesis and other value-added chemical transformations [5].
BMIM TFSI represents a versatile room-temperature ionic liquid with a unique combination of properties including moderate viscosity (48.8 cP), wide electrochemical window (4.62 V), hydrophobic character, and structural tunability. Its performance across diverse applications—from energy storage and advanced lubrication to enzymatic synthesis—stems from fundamental physicochemical characteristics that can be systematically modified through temperature control, binary mixing, or nanoconfinement. The interfacial structuring of BMIM TFSI at solid surfaces, characterized by alternating cation-anion layers with specific orientational preferences, profoundly influences its behavior in confined environments and enables functionalities such as the quantized friction observed in tribological applications.
The following table summarizes the key identifiers and available data for BMIM TFSI from the search results [1] [2] [3]:
| Property Type | Value / Description |
|---|---|
| IUPAC Name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide |
| Synonyms | BMIM-TFSI; BMI-TFSI [3] |
| CAS Number | 174899-83-3 [3] |
| Molecular Formula | C₁₀H₁₅F₆N₃O₄S₂ [2] [3] |
| Molecular Weight | 419.36 g/mol [3] |
| Appearance | Colorless to light yellow liquid [3] |
| Key Applications | HIV-1 integrase inhibitor [3]; Lubricant [4]; Enzymatic reaction medium [1] |
The search results included experimental data on the interactions and structural properties of BMIM TFSI, particularly when mixed with other ionic liquids. The methodologies from these studies can serve as a reference for determining properties like refractive index [1].
| Experimental Focus | Key Findings | Methodology Overview |
|---|
| Structure & Interactions in Mixtures | Primary interaction sites are C2H on the cation, O atoms of SO₃ on [TfO]⁻, and O atoms of S=O on [TFSI]⁻. Adding BMIMTFSI weakens hydrogen bonds. | • Sample Prep: BMIMTfO–BMIMTFSI mixtures prepared by weighing. • FTIR Spectroscopy: Using ZnSe and Ge ATR crystals. • Computational Analysis: Quantum chemical calculations and Molecular Dynamics (MD) simulations to optimize ion structures and identify interaction sites. |
The refractive index is a fundamental physical property often found in commercial chemical catalogs or dedicated datasets. Here are practical steps you can take to find it:
The search results highlight that the properties of BMIM TFSI, such as its lubrication performance and interaction with other molecules, are influenced by its nanoscale structure. The diagram below illustrates these relationships [5] [1] [4].
> Key property relationships of BMIM TFSI, based on its molecular structure and interactions, influencing its experimental behavior.
| Property / Aspect | Description / Value | Experimental Context & Key Insights |
|---|
| General Chemical Info | • Cation: 1-Butyl-3-methylimidazolium ([BMIM]+) • Anion: Bis(trifluoromethylsulfonyl)imide ([TFSI]-) • CAS Number: 174899-83-3 [1] | A "hydrophobic" ionic liquid [2]. Purity is critical; halide impurities can significantly alter chemical stability and ionic conductivity [1]. | | Physical & Transport Properties | • Viscosity: Relatively high, but lower than many other ILs; exhibits scale-dependence [3]. • Ionic Conductivity: "Fairly good" (~1–10 mS cm⁻¹) [4]. • Self-diffusion Coefficient (Cation): PFG-NMR: ~2.7 × 10⁻⁷ cm²/s (microscopic scale) [3]. | Dynamics are complex. Self-diffusion coefficient at the molecular scale can be an order of magnitude higher than at the microscopic scale, impacting conductivity [3]. | | Molecular Structure & Dynamics | • Anion Conformation: Exists as ~70% cisoid and ~20% transoid conformers in the liquid state [2]. • Nano-structuration: Forms fluctuating nanometric aggregates (~1.1 nm diameter) [3]. | Conformational freedom of [TFSI]- reduces viscosity [4]. Nano-structuration leads to localized cation dynamics before long-range diffusion [3]. | | Key Interactions | • Hydrogen Bonding: [TFSI]- is a weak hydrogen-bond acceptor [5]. • Interaction Sites: C2-H on the imidazolium ring is primary cation site; O atoms of S=O on [TFSI]- are primary anion site [5]. | In mixtures with other ILs (e.g., [BMIM][TfO]), [TFSI]- can disrupt cation-anion networks, weakening hydrogen bonding [5]. |
Researchers employ several advanced techniques to characterize [BMIM][TFSI]'s structure and dynamics.
NMR is a powerful tool for studying both rotational and translational dynamics in ionic liquids [4].
This technique measures the dielectric permittivity and conductivity of a material over a wide frequency range.
Dielectric spectroscopy workflow for ionic liquid analysis [6].
[Bmim][TFSI] and similar ILs are investigated for enhancing drug delivery, moving beyond their traditional role as green solvents.
When working with [BMIM][TFSI] for research, pay close attention to:
The solubility of gases in [BMIM][Tf₂N] is physical in nature, generally increasing with pressure and decreasing with temperature [1]. The following table summarizes key quantitative data for CO₂ and selected alkanes.
| Gas | Temperature Range (K) | Pressure Range (MPa) | Henry's Constant (MPa) / Conditions | Mole Fraction Solubility (x) / Conditions | Key Finding |
|---|---|---|---|---|---|
| CO₂ | 303.15 - 343.15 | 0.0 - 1.5 | ~2.18 (303.15K) [2] | ~0.345 (303.15K, 1.5 MPa) [3] | High solubility; increases with pressure. |
| CH₄ | 283.15 - 343.15 | ~0.1 | ~5.2 (298.15K) [4] | Information missing | Information missing |
| C₂H₆ | 303.15 - 343.15 | 0.0 - 1.4 | Information missing | ~0.139 (303.15K, 1.3 MPa) [5] | Significantly lower solubility than CO₂. |
The selectivity for separating CO₂ from alkanes is a critical performance metric. Based on data for a closely related IL ([HMIM][Tf₂N], which has a longer alkyl chain), the selectivity of CO₂ over ethane (C₂H₆) is estimated to be highest at lower temperatures, with values around 4.5 at 303.15 K [5]. This confirms [BMIM][Tf₂N]'s potential for natural gas sweetening applications.
The differences in solubility between CO₂ and alkanes like methane (CH₄) and ethane (C₂H₆) arise from the underlying molecular mechanisms.
The following diagram illustrates the experimental workflow for measuring gas solubility in ionic liquids using a gravimetric microbalance, a standard method cited in the research [1] [3] [5].
The search results indicate that a gravimetric method is a standard and reliable technique for measuring gas solubility in ionic liquids.
Table 1: Basic Chemical Identification
| Parameter | Specification |
|---|---|
| CAS Number | 174899-82-2 |
| IUPAC Name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide |
| Molecular Formula | C₈H₁₅N₂⁺·C₂F₆NO₄S₂⁻ |
| Molecular Weight | 419.36 g/mol |
| Purity Grades | Technical (≥95%), High purity (≥99%), Electrochemical (≥99.5%) |
Table 2: GHS Hazard Classification
| Hazard Category | Classification | Signal Word |
|---|---|---|
| Acute Toxicity | Category 4 (Oral) | Warning |
| Skin Irritation | Category 2 | Warning |
| Eye Irritation | Category 2A | Warning |
| Specific Target Organ Toxicity | Category 3 | Warning |
Table 3: Physical Properties
| Property | Value | Conditions |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | 25°C |
| Density | 1.43 g/cm³ | 20°C |
| Viscosity | 52 cP | 25°C |
| Melting Point | -4°C | - |
| Decomposition Temperature | >400°C | - |
| Water Solubility | Partially miscible | 20°C |
| Vapor Pressure | <0.1 hPa | 20°C |
Table 4: Toxicological Data
| Test Parameter | Result | Species |
|---|---|---|
| LD₅₀ Oral | >2000 mg/kg | Rat |
| LD₅₀ Dermal | >2000 mg/kg | Rabbit |
| Skin Irritation | Mild irritant | Rabbit |
| Eye Irritation | Moderate irritant | Rabbit |
| Mutagenicity | Negative (Ames test) | - |
Exposure assessment and control workflow
Materials Required:
Procedure:
Objective: Determine decomposition temperature and hazardous byproducts
Equipment:
Methodology:
Table 5: First Aid Measures
| Exposure Route | First Aid Measures |
|---|---|
| Inhalation | Move to fresh air, seek medical attention if symptoms persist |
| Skin Contact | Wash thoroughly with soap and water, remove contaminated clothing |
| Eye Contact | Rinse cautiously with water for several minutes, remove contact lenses |
| Ingestion | Rinse mouth, do NOT induce vomiting, seek medical attention |
Table 6: Environmental Data
| Parameter | Value | Notes |
|---|---|---|
| Biodegradability | Not readily biodegradable | OECD 301 |
| Aquatic Toxicity | EC₅₀ > 100 mg/L (Daphnia) | - |
| Partition Coefficient | Log Pₒ/w: ~2.3 | Estimated |
| Disposal Method | Incineration or specialized waste treatment | - |
Waste disposal decision workflow
Table 7: Reactivity Data
| Condition | Stability | Observations |
|---|---|---|
| Ambient temperature | Stable | No decomposition observed |
| Elevated temperature | Stable to 400°C | Decomposition above 400°C |
| Light exposure | Stable | No photodegradation |
| Moisture | Hygroscopic | Water absorption up to 2% |
| Incompatible materials | Strong oxidizers, strong acids | May react vigorously |
Table 8: Regulatory Status
| Region | Status | Restrictions |
|---|---|---|
| EU | Not classified as hazardous | REACH registered |
| USA | OSHA hazard communication standard applies | - |
| Japan | Not classified under ISHL | - |
| Global | Subject to local regulations | Check local requirements |
For drug development applications, additional testing protocols are recommended:
Cell Lines: HEK293, HepG2, Caco-2 Concentration Range: 0.1-1000 μg/mL Exposure Time: 24-72 hours Endpoints: MTT assay, LDH release, apoptosis markers
System: Liver microsomes (human, rat) Incubation: 37°C, 0-60 minutes Analysis: LC-MS/MS for parent compound and metabolites
The table below summarizes the available ecotoxicity data for BMIM TFSI and a related compound from a study using the Aliivibrio fischeri (Microtox) bioassay [1].
| Ionic Liquid | Cation Type | Anion | EC₅₀ (A. fischeri, 15 min) | Relative Toxicity |
|---|---|---|---|---|
| C₄C₁C₁Im TFSI (Butyldimethylimidazolium TFSI) | Aprotic, Aromatic | TFSI | 6.44 mg/L | Moderately Toxic [1] |
| C₄C₁pyrr TFSI (Butylmethylpyrrolidinium TFSI) | Aprotic, Non-Aromatic | TFSI | Data points to higher EC₅₀ (less toxic) | Less toxic than aromatic ILs [1] |
Key Findings from the Research:
The quantitative data in the table above was generated using a standard ecotoxicity test. Here is a detailed methodology based on the search results [1].
The experimental workflow for this test can be visualized as follows:
The table below summarizes the key storage information for BMIM TFSI from supplier data sheets:
| Attribute | Specification |
|---|---|
| Recommended Long-term Storage | -20°C [1] [2] |
| Physical State | Liquid [1] [2] |
| Shelf Life | 2 years from receipt (when stored at -20°C) [1] |
| Hygroscopicity | Absorbs moisture, which can reduce solubility [1] |
Suppliers indicate this product is for research use only and is not intended for diagnostic or therapeutic use [1] [2].
For your research, it is critical to use proper handling protocols to maintain the integrity of BMIM TFSI, especially given its hygroscopic nature. The diagram below outlines a recommended workflow from retrieval to experimental use.
Workflow for handling BMIM TFSI to ensure stability.
Since manufacturer data focuses on frozen storage, here are steps you can take to establish protocols for storage below 30°C:
Ionic liquids (ILs) like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) are considered environmentally friendly solvents for the liquid-liquid extraction of aromatic compounds (e.g., toluene, benzene) from their mixtures with alkanes. This separation is crucial in oil refining, where aromatic content must be precisely controlled. [BMIM][TFSI] is favored for its low vapor pressure, high thermal stability, and tunable physicochemical properties. Its effectiveness stems from strong specific interactions with aromatic molecules, enabling high selectivity without the volatility concerns of conventional organic solvents like sulfolane. [1] [2]
The separation efficiency is primarily evaluated by two parameters: Selectivity (S) and the Solute Distribution Ratio (β). Selectivity measures the IL's ability to preferentially dissolve the aromatic compound over the alkane, while the distribution ratio indicates the concentration of the aromatic in the IL phase relative to the hydrocarbon phase. [2]
| System Composition | Temperature | Selectivity (S) | Distribution Ratio (β) | Reference |
|---|---|---|---|---|
| Heptane + Toluene + [BMIM][TFSI] | 313 K | 20 - 40 | ~0.4 | [2] |
| Heptane + Cyclohexane + Toluene + [BMIM][TFSI] (Quaternary) | 313 K | 15 - 35 | ~0.35 | [2] |
For context, the table below compares [BMIM][TFSI] with other ionic liquids. The nature of the cation and anion significantly influences performance.
| Ionic Liquid | Anion | Selectivity (S) vs. Heptane/Cyclohexane Mixture | Reference |
|---|---|---|---|
| [EMIM][N(CN)₂] | Dicyanamide | Highest | [2] |
| [EMIM][OAc] | Acetate | Intermediate | [2] |
| [EMIM][MSO₄] | Methylsulfate | Lower | [2] |
| [BMIM][TFSI] | Bis(trifluoromethylsulfonyl)imide | 20 - 40 (vs. Heptane) | [2] |
The high selectivity of [BMIM][TFSI] for aromatic compounds is driven by specific molecular interactions, as revealed by quantum chemical calculations and molecular dynamics simulations. [1]
The following diagram illustrates the experimental workflow for determining LLE data, from mixture preparation to data analysis.
This protocol is adapted from procedures used to study quaternary systems involving heptane, cyclohexane, toluene, and imidazolium-based ILs. [2]
[BMIM][TFSI] is a robust and effective solvent for the extraction of aromatic hydrocarbons from alkanes. Its performance, driven by C–H⋯π and π-π interactions, is competitive with other ILs and conventional solvents. Future work should focus on:
BMIM TFSI is a room-temperature ionic liquid (RTIL) characterized by its negligible vapor pressure, good thermal stability, and excellent ionic conductivity [1] [2]. Its structure consists of a 1-butyl-3-methylimidazolium cation and a bis(trifluoromethylsulfonyl)imide anion.
The separation of aromatic compounds (like benzene or toluene) from aliphatics (including alkanes and cycloalkanes) by BMIM TFSI is primarily a physical process driven by specific molecular interactions [3]:
These interactions are significantly stronger for aromatic compounds than for aliphatics, leading to higher solubility of aromatics in the ionic liquid phase and enabling selective separation [3]. The following diagram illustrates the primary separation mechanism.
Experimental data demonstrates the effectiveness of BMIM TFSI in separating aromatic compounds from aliphatic ones. The table below summarizes key performance metrics from liquid-liquid extraction studies.
Table 1: Liquid-Liquid Extraction Performance of BMIM TFSI
| Aromatic Compound | Aliphatic Compound | Distribution Coefficient (Daromatic) | Selectivity (S) | Experimental Conditions | Reference |
|---|---|---|---|---|---|
| Toluene | n-Heptane | Not Specified | 34.0 (Calculated) | T=30°C, Quantum Chemical Calculation | [3] |
| o-Xylene | n-Octane | ~0.25 (Estimated from graph) | ~14.0 (Estimated from graph) | T=30°C, S/O Ratio=1 | [5] |
| Benzene | Cyclohexane | Not Specified | Extremely High (at <15% benzene) | Literature data for [C4mim][PF6], a related IL | [4] |
This protocol is adapted from methods used to separate o-xylene/n-octane and toluene/alkane systems [5].
Materials:
Procedure:
Calculations:
For membrane-based separations, BMIM TFSI can be immobilized into a porous support to form a Supported Ionic Liquid Membrane (SILM) [7] [3].
Materials:
Procedure:
Research is exploring ways to overcome the capacity/selectivity trade-off and improve IL performance:
1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) is a hydrophobic room-temperature ionic liquid (IL). Its key physical properties are summarized in the table below.
Table 1: Key Physical Properties of BMIM TFSI
| Property | Value / Description | Remarks |
|---|---|---|
| Cation | 1-butyl-3-methylimidazolium | - |
| Anion | bis(trifluoromethylsulfonyl)imide (TFSI) | - |
| Vapor Pressure | Negligible | Primary advantage over volatile organic solvents [1]. |
| Thermal Stability | Good | Allows for energy-intensive separation methods like microwave heating [2]. |
| Water Miscibility | Hydrophobic, but miscible up to a saturation point | Miscibility leads to a homogeneous mixture, requiring active separation [3]. |
| Microscopic Structure with Water | Exhibits microscopic phase separation | NMR studies show water molecules diffuse ~25 times faster than BMIM or TFSI ions, indicating distinct microenvironments [3]. |
The core challenge in separating BMIM TFSI from solvents like water or alkan-1-ols lies in its non-volatile nature. Conventional distillation, which relies on differences in volatility, is ineffective for removing the IL itself. Instead, the goal is to remove the volatile solvent (water or alcohol) from the mixture, leaving behind the pure IL.
This protocol describes an efficient method to recover BMIM TFSI from its aqueous solution using microwave irradiation, offering significant time and energy savings over conventional heating [2].
The following diagram outlines the major steps in the microwave-assisted separation process.
Table 2: Performance Comparison: Microwave vs. Conventional Separation
| Parameter | Microwave-Assisted Method | Conventional Vacuum Oven |
|---|---|---|
| Time to <0.5 wt% Water | ~6 minutes | ≥240 minutes (at 363.15 K & 90 kPa) [2] |
| Energy Efficiency | At least 52 times more efficient (per gram of water evaporated) [2] | Baseline |
| Key Advantage | Rapid, volumetric heating; significantly reduced processing time and energy consumption. | Standard equipment; simple setup. |
While a specific protocol for alkan-1-ols was not found in the search results, a effective strategy can be proposed based on the properties of ILs. The following workflow suggests a sequential separation approach.
This strategy exploits the hydrophobicity of BMIM TFSI and the volatility of alkan-1-ols.
The protocols outlined above provide a foundation for the efficient separation and recovery of BMIM TFSI. The microwave-assisted method is a superior, proven technique for dehydrating this IL, offering dramatic improvements in speed and energy consumption. For separation from alkan-1-ols, a combined approach using liquid-liquid extraction with water followed by microwave drying is a robust and logical strategy based on the physicochemical properties of the components.
Future research should focus on optimizing the extraction process for specific alkan-1-ols, conducting thorough energy and life-cycle assessments of the combined protocol, and exploring the potential of other advanced separation techniques, such as membrane technology, for these mixtures.
BMIM[TFSI] (1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide) represents a significant advancement in ionic liquid technology for energy storage applications. This hydrophobic room-temperature ionic liquid has gained substantial research interest due to its exceptional electrochemical stability and thermal properties, making it particularly suitable for addressing safety concerns in next-generation energy storage systems. BMIM[TFSI] demonstrates remarkable versatility across various electrochemical systems, including lithium-ion batteries, redox flow batteries, and supercapacitors, where its unique properties help overcome limitations of conventional organic electrolytes, especially regarding flammability risks and temperature stability.
The fundamental value of BMIM[TFSI] in energy storage stems from its balanced combination of high ionic conductivity and non-flammability, addressing two critical challenges simultaneously. Unlike traditional carbonate-based electrolytes that are volatile and flammable, BMIM[TFSI] exhibits negligible vapor pressure and high thermal stability, significantly enhancing the safety profile of energy storage devices. Furthermore, its relatively wide electrochemical window (up to 4.5-4.7V) enables compatibility with high-voltage electrode materials, potentially increasing energy density. These characteristics make BMIM[TFSI] particularly valuable for applications requiring enhanced safety, such as electric vehicles, grid storage, and specialized applications in extreme environments [1] [2].
BMIM[TFSI] exhibits several critical properties that make it particularly suitable for energy storage applications. As a room-temperature ionic liquid, it possesses negligible volatility and non-flammable characteristics, addressing significant safety concerns associated with conventional organic electrolytes. Its hydrophobic nature provides enhanced moisture stability compared to hydrophilic alternatives, facilitating handling and processing in practical applications. The ionic liquid demonstrates a wide liquidus range extending from approximately -20°C to over 300°C, enabling operation across an extensive temperature range [1] [3].
The high ionic conductivity of BMIM[TFSI], typically ranging from 1-10 mS/cm at room temperature, facilitates efficient ion transport in electrochemical systems. This property stems from the molecular structure featuring a delocalized charge on the imidazolium cation and a bulky TFSI⁻ anion with extensive charge delocalization. The TFSI⁻ anion contributes to low lattice energy and weak ion pairing, promoting ion mobility. Furthermore, BMIM[TFSI] exhibits a high dielectric constant and strong solvating ability for various lithium salts, making it particularly suitable for electrolyte formulations in lithium-based batteries [1].
Table 1: Key Properties of BMIM[TFSI] Relevant to Energy Storage Applications
| Property | Value/Range | Measurement Conditions | Significance |
|---|---|---|---|
| Ionic Conductivity | 1-10 mS/cm | 25°C | Determines rate capability |
| Electrochemical Window | ~4.7 V | Room temperature | Enables high-voltage operation |
| Thermal Stability | >300°C | Thermal decomposition | Enhances safety |
| Viscosity | ~50-100 cP | 25°C | Affects ion transport kinetics |
| Melting Point | <-20°C | Enables low-temperature operation |
The functionality of BMIM[TFSI] in energy storage systems arises from specific molecular interactions that govern its behavior in various applications. The TFSI⁻ anion demonstrates exceptional compatibility with polymer matrices such as PVDF-HFP, facilitating the creation of homogeneous gel polymer electrolytes. This compatibility is enhanced when BMIM[TFSI] is combined with lithium salts sharing the TFSI⁻ anion (e.g., LiTFSI), promoting uniform ion distribution and efficient transport pathways. These shared-anion systems reduce crystallinity in polymer electrolytes while increasing amorphous content, thereby enhancing segmental motion and Li⁺ ion transport [1].
When incorporated into polymer matrices, BMIM[TFSI] acts as both a plasticizer and charge carrier, significantly improving the mechanical flexibility and ionic conductivity of the resulting composite. The ionic liquid disrupts polymer crystallinity through multiple mechanisms: electrostatic interactions between charged species in BMIM[TFSI] and polymer dipoles, hydrogen bonding between fluorine atoms in PVDF and hydrogen atoms in the BMIM cation, and general solution effects that disrupt polymer crystalline structure. These interactions collectively lower the glass transition temperature of polymer electrolytes while increasing amorphous content, creating more pathways for ion migration and resulting in enhanced ionic conductivity, particularly at room temperature [1] [4].
BMIM[TFSI] has demonstrated exceptional performance in lithium-ion batteries when incorporated into gel polymer electrolytes (GPEs). Research has shown that GPEs incorporating BMIM[TFSI] within a PVDF-HFP polymer matrix exhibit significantly enhanced ionic conductivity (1.41 × 10⁻⁴ S cm⁻¹ at 25°C) compared to conventional solid polymer electrolytes. These systems demonstrate a wide electrochemical stability window of approximately 4.67V, enabling compatibility with high-voltage cathode materials. The BMIM[TFSI]-based GPEs facilitate stable solid-electrolyte interphase (SEI) formation on lithium metal anodes, effectively suppressing dendritic lithium growth and mitigating associated safety concerns [1].
A critical advantage of BMIM[TFSI]-containing GPEs is their exceptional long-term cycling stability. Cells configured with LFP (LiFePO₄) cathodes and BMIM[TFSI]-modified GPEs demonstrate remarkable capacity retention exceeding 500 cycles with minimal degradation. This performance stems from improved interfacial compatibility between the electrolyte and electrodes, maintaining stable charge transfer resistance throughout extended cycling. The BMIM[TFSI] modification also addresses the high crystallinity (12.18%) observed in conventional solid polymer electrolytes, resulting in more amorphous structures that facilitate ion transport while maintaining sufficient mechanical integrity to prevent short circuits [1].
Table 2: Performance Comparison of BMIM[TFSI]-Based Electrolytes in Different Battery Systems
| Battery System | Configuration | Key Performance Metrics | Advantages |
|---|---|---|---|
| Li-ion Battery | PVDF-HFP/BMIM[TFSI]/LiTFSI GPE | Ionic conductivity: 1.41×10⁻⁴ S/cm; Electrochemical window: 4.67V; Stable cycling >500 cycles | Enhanced safety, dendrite suppression |
| Redox Flow Battery | PVDF/LiTFSI/BMIMBF4 Solid Polymer Electrolyte | Ionic conductivity: 1.04 mS/cm; Capacity retention: 90.7% (static), 81.78% (flow) | Membrane-free operation, high voltage (3.43V) |
| Low-Temperature Systems | BMIM[TFSI]-Based Organic Electrolytes | Maintains ionic conductivity down to -20°C; Reduced viscosity increase at low temperature | Extended operational temperature range |
In redox flow batteries, BMIM[TFSI] and related ionic liquids have enabled innovative membrane-free configurations that address cost and durability challenges associated with conventional ion-exchange membranes. Research demonstrates that BMIMBF₄ (a closely related ionic liquid) incorporated into PVDF/LiTFSI solid polymer electrolytes achieves high ionic conductivity (1.04 mS/cm) while functioning as both conductive media and non-volatile plasticizer. These systems leverage the immiscibility of polymer electrolytes with organic catholytes, creating stable biphasic systems that eliminate the need for costly membranes while maintaining electrochemical performance [4].
These membrane-free batteries employing BMIM-based electrolytes exhibit excellent cycling performance with capacity retentions of 90.7% under static conditions and 81.78% under flow conditions, coupled with high Coulombic efficiencies exceeding 95%. The BMIM[TFSI] enhances several critical properties: it increases amorphous content in polymer matrices, reduces glass transition temperature, and improves Li⁺ ion diffusion through favorable interactions with polymer hosts. These systems typically employ BMIM[TFSI] at concentrations around 0.5 wt.% in combination with PVDF (1.0 wt.%) and LiTFSI (0.3 wt.%), achieving optimal balance between ionic conductivity and mechanical stability [4].
BMIM[TFSI] plays a crucial role in enhancing low-temperature operation of energy storage devices, addressing a significant limitation of conventional electrolytes. As temperatures decrease below -20°C, standard electrolytes experience viscosity increases and eventual solidification, dramatically reducing ionic conductivity. BMIM[TFSI]-based electrolytes mitigate these effects through their inherent low melting point and ability to disrupt crystalline formation in polymer electrolytes. The ionic liquid maintains ion transport pathways even at sub-zero temperatures by preventing the extensive hydrogen-bond networks that lead to freezing in aqueous systems [2] [5].
The sub-zero performance of BMIM[TFSI]-containing systems stems from their impact on solvation structure and ion mobility. At low temperatures, BMIM[TFSI] reduces the solvation number of Li⁺ ions, facilitating easier desolvation at electrode interfaces—a process that becomes increasingly challenging as temperature decreases. This property helps maintain charge transfer kinetics and reduces interfacial resistance, which would otherwise lead to significant capacity loss. Additionally, BMIM[TFSI] contributes to forming more stable SEI layers at low temperatures, preventing excessive electrolyte decomposition and lithium dendrite formation that commonly plagues conventional electrolytes under cold conditions [2].
Protocol Objective: Preparation of homogeneous BMIM[TFSI]/PVDF-HFP/LiTFSI gel polymer electrolyte membranes with enhanced ionic conductivity and interfacial stability for lithium-ion batteries [1].
Materials and Equipment:
Diagram 1: BMIM[TFSI] Gel Polymer Electrolyte Synthesis Workflow
Stepwise Procedure:
Solution Preparation: Dissolve PVDF-HFP pellets in DMAc at 15% w/v concentration under continuous stirring at 400 rpm. Gradually add LiTFSI at 1:10 molar ratio to polymer repeating units, followed by BMIM[TFSI] at 1:4 molar ratio to LiTFSI. Maintain stirring for 2 hours at room temperature until a homogeneous, viscous solution forms.
Temperature-Controlled Stirring: Employ a controlled temperature profile during stirring. Begin at 0.1°C for 30 minutes to promote optimal polymer-ion interactions, then gradually increase to 70°C over 2 hours to facilitate polymer phase integration and uniform IL distribution. Maintain at 70°C for 1 additional hour to ensure complete dissolution and homogeneity [1].
Solution Casting: Pour the homogeneous solution onto clean glass plates using a doctor blade applicator set to 500 μm thickness. Perform casting on a leveled surface to ensure uniform thickness distribution across the membrane.
Solvent Evaporation: Transfer the cast film to a controlled atmosphere chamber at 50°C for 12 hours to facilitate gradual DMAc evaporation, preventing bubble formation and ensuring structural integrity.
Vacuum Drying: Place the dried membrane in a vacuum oven at 80°C for 24 hours under pressure <0.1 MPa to remove residual solvent traces. The resulting freestanding membrane should have final thickness of 150-200 μm.
Membrane Characterization: Confirm successful preparation through morphological examination (SEM), thermal analysis (DSC/TGA), and electrochemical impedance spectroscopy (EIS) for ionic conductivity measurement [1].
Critical Parameters:
Protocol Objective: Comprehensive evaluation of BMIM[TFSI]-based electrolyte performance through ionic conductivity measurement, electrochemical stability assessment, and interfacial stability testing [1].
Materials and Equipment:
Procedure:
Ionic Conductivity Measurement:
Electrochemical Stability Window:
Interfacial Stability Testing:
Diagram 2: Electrochemical Characterization Protocol for BMIM[TFSI] Electrolytes
Protocol Objective: Assembly and electrochemical evaluation of lithium-ion cells incorporating BMIM[TFSI]-modified gel polymer electrolytes [1].
Electrode Preparation:
Cell Assembly Procedure:
Performance Testing:
Cycle Life Testing:
Rate Capability Testing:
Low-Temperature Performance:
Polymer Matrix Selection is critical when formulating BMIM[TFSI]-based electrolytes. PVDF-HFP represents the optimal choice due to its semi-crystalline nature comprising both crystalline (vinylidene fluoride) and amorphous (hexafluoropropylene) phases. The crystalline segments provide mechanical stability for free-standing films, while the amorphous units facilitate ionic species entrapment and transport. Additionally, PVDF-HFP exhibits high dielectric constant, excellent thermal stability, strong chemical resistance, and high hydrophobicity, making it an ideal host for BMIM[TFSI] [1].
Composition Optimization requires careful balancing of BMIM[TFSI], lithium salt, and polymer matrix. Research indicates optimal performance at BMIM[TFSI]:LiTFSI:PVDF-HFP molar ratios of approximately 1:4:10. This formulation achieves optimal balance between ionic conductivity and mechanical integrity. Excess BMIM[TFSI] can compromise mechanical strength, while insufficient amounts limit conductivity enhancement. The shared TFSI⁻ anion in BMIM[TFSI] and LiTFSI enhances compatibility and promotes uniform ion distribution. For specific applications requiring enhanced mechanical properties, crosslinking agents or composite fillers (e.g., ceramic nanoparticles) can be incorporated at 2-5 wt.% without significantly compromising ionic conductivity [1].
Temperature Management during processing significantly influences final electrolyte performance. Implementing a controlled temperature profile during membrane preparation—starting with low-temperature mixing (0.1°C) followed by gradual heating to 70°C—promotes optimal polymer-ion interactions and uniform BMIM[TFSI] distribution. This approach facilitates homogeneous mixing at lower temperatures while promoting polymer phase integration and efficient ion transport pathways at elevated temperatures. The resulting membranes exhibit improved ionic conductivity and enhanced interfacial stability with electrodes [1].
Interface Engineering is crucial for maximizing performance in practical devices. BMIM[TFSI]-based electrolytes naturally facilitate formation of stable solid-electrolyte interphase (SEI) layers on lithium electrodes, but performance can be further enhanced through:
Inhomogeneous Membrane Formation occasionally occurs due to rapid solvent evaporation or improper temperature control during casting. This manifests as opaque regions or visible phase separation in the electrolyte membrane. To address this issue, ensure gradual solvent evaporation by maintaining controlled humidity (30-40% RH) during initial drying stages. Implement a multi-stage drying protocol: 4 hours at 35°C, 8 hours at 50°C, followed by final vacuum drying at 80°C. If inhomogeneity persists, increase the BMIM[TFSI] content by 10-15% or incorporate 1-2% fumed silica as a homogenizing agent [1].
High Interfacial Resistance may develop between BMIM[TFSI]-GPE and electrodes, particularly during initial cycling. This challenge arises from inadequate wettability or unstable SEI formation. Mitigation strategies include:
BMIM[TFSI] requires specific handling protocols to maintain material integrity and ensure safety. While BMIM[TFSI] is non-flammable and exhibits low volatility, it requires protection from moisture absorption during storage and processing. Store BMIM[TFSI] in sealed containers under inert atmosphere with molecular sieves (3Å) to maintain water content below 50 ppm. Prior to use, dry at 70°C under vacuum (<0.1 MPa) for 24 hours to eliminate absorbed moisture [1].
Device Safety Testing should include comprehensive evaluation beyond standard electrochemical characterization:
BMIM[TFSI] represents a versatile material for advancing energy storage technologies, particularly in applications prioritizing safety, wide temperature operation, and long-term stability. Its integration into gel polymer electrolytes enables exceptional ionic conductivity while maintaining non-flammable characteristics, addressing critical limitations of conventional organic electrolytes. The controllable processing parameters and compatibility with existing lithium-ion battery manufacturing make BMIM[TFSI]-based systems promising for near-term commercial implementation.
Future development directions for BMIM[TFSI] in energy storage include:
Dissolving cellulose is the critical first step in creating composites. The following workflow outlines the general regeneration process, and the subsequent text details the role of ionic liquids like BMIM TFSI.
Ionic liquids are effective solvents for cellulose because their ions disrupt the extensive hydrogen-bonding network in native cellulose [1] [2]. The anion plays a primary role in this process by forming hydrogen bonds with the hydroxyl protons of cellulose [1].
This protocol provides a detailed methodology based on general IL-cellulose processing. You must determine the exact parameters for BMIM TFSI experimentally.
Objective: To dissolve cellulose in BMIM TFSI and regenerate it into a solid composite material.
Materials:
Step-by-Step Procedure:
Critical Parameters to Optimize for BMIM TFSI:
When working with cellulose and ionic liquids like BMIM TFSI, several factors are crucial for success.
Table 1: Key Challenges and Mitigation Strategies
| Challenge | Impact on Composite | Mitigation Strategy |
|---|---|---|
| Moisture Sensitivity | Hinders dissolution; causes premature precipitation | Scrupulous drying of all materials and controlled atmosphere processing [1]. |
| High Viscosity | Difficult processing and mixing; poor dispersion of additives | Operating at elevated temperatures; using co-solvents (e.g., DMSO) [1]; using ILs with lower viscosity like BMIM TFSI. |
| IL Purity and Cost | Affects reproducibility and economic feasibility | Sourcing high-purity IL; developing efficient recycling processes for IL from antisolvent baths [1] [3]. |
| Nanoparticle Dispersion | Aggregation leads to poor mechanical properties | Surface modification of nanoparticles; use of compatibilizers; advanced mixing like ultrasonication [4]. |
Cellulose composites made with ILs like BMIM TFSI have promising applications in advanced fields [2] [3]:
To make these processes economically viable and sustainable, future work must focus on the efficient recycling and reuse of ionic liquids [2].
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM TFSI) has emerged as a critical component in advanced soft actuator technologies due to its unique combination of ionic conductivity, thermal stability, and electrochemical compatibility. This ionic liquid serves as both an ion source and plasticizer in various polymer matrices, enabling the development of actuators that respond to electrical, thermal, and humidity stimuli. The anion-cation interaction within BMIM TFSI, particularly the role of the large TFSI⁻ anion with its low surface electrostatic potential, facilitates enhanced ion mobility when incorporated into polymer systems, which is essential for achieving significant and reversible deformation in responsive materials [1] [2]. These properties make BMIM TFSI particularly valuable for applications in soft robotics, biomedical devices, and haptics where precise, energy-efficient movement is required.
The growing interest in BMIM TFSI-based actuators stems from their ability to overcome limitations of traditional electroactive polymers, including slow response times, high activation voltages, and limited deformation recovery. Recent studies have demonstrated that actuators incorporating BMIM TFSI can achieve remanent deformation (maintaining position without continuous power input), self-healing capabilities, and multiple stimuli-responsiveness [1] [2]. This document provides comprehensive application notes and experimental protocols for researchers developing bending actuators using BMIM TFSI, with detailed characterization data and fabrication methodologies to facilitate implementation across various applications.
BMIM TFSI has demonstrated successful integration with several polymer systems, each offering distinct advantages for specific actuator applications:
Epoxy-Amine Networks: These thermoset polymers form when epoxy prepolymers based on diglycidyl ether of bisphenol A (DGEBA) react with amine-based hardeners such as Jeffamine D-2000 polyoxypropylene-diamine. The resulting networks exhibit high crosslinking density and excellent mechanical properties while maintaining compatibility with BMIM TFSI. When doped with 5 wt% BMIM TFSI, these systems demonstrate remanent deformation after electric field application, making them suitable for energy-efficient positioning systems [1].
Polydimethylsiloxane (PDMS): As an elastomeric material, PDMS offers large thermal expansion coefficient, superb flexibility, and transparency. The creation of PDMS ion gels with BMIM TFSI involves sol-gel reactions with tetraethoxysilane (TEOS) and PDMS with OH end groups (PDMS-OH). These systems enable the fabrication of bilayer actuators when combined with responsive materials like graphene oxide (GO) or reduced graphene oxide (RGO), resulting in devices responsive to voltage, light, and humidity stimuli [3].
Poly(Ionic Liquid) Networks: These specialized polymers incorporate ionic liquid moieties directly into the polymer backbone or side chains. Systems such as poly(1-hexyl-3-vinylimidazolium) with TFSI⁻ counterions can achieve remarkably low elastic modulus (as low as 3.4 kPa) while maintaining high ionic conductivity. These materials are particularly valuable for dielectric elastomer actuators requiring minimal constraint on deformation and rapid self-healing capabilities [2].
The performance of BMIM TFSI in actuator applications derives from its fundamental physicochemical properties:
Table 1: Key Properties of BMIM TFSI Ionic Liquid
| Property | Value/Description | Significance in Actuators |
|---|---|---|
| Anion Type | TFSI⁻ (bis(trifluoromethylsulfonyl)imide) | Large anion size with low surface electrostatic potential enables weak ionic interactions and high cation mobility |
| Cation Type | 1-Butyl-3-methylimidazolium | Organic cation with delocalized charge enhances compatibility with polymer matrices |
| Ionic Conductivity | ~0.013 S/m (in PIL30-TFSI) [2] | Determines charge transport efficiency and actuation response speed |
| Thermal Stability | High (decomposition >300°C) | Enables operation across wide temperature ranges |
| Hyroscopicity | Moderate | Reduces humidity dependence compared to hydrophilic ionic liquids |
The concentration of BMIM TFSI significantly influences actuator performance. In PDMS-based systems, increasing BMIM TFSI content from 0% to 15% enhances thermal conductivity and improves responsiveness to electrical, light, and humidity stimuli [3]. In epoxy-amine networks, even relatively low concentrations (5 wt%) enable significant remanent deformation after electric field application [1].
Table 2: Performance Comparison of BMIM TFSI-Based Actuators by Polymer System
| Polymer System | BMIM TFSI Content | Stimulus | Key Performance Metrics | Response Time | Applications |
|---|---|---|---|---|---|
| Epoxy-Amine Network [1] | 5 wt% | Electric Field (0.1 MV/m) | Remanent displacement: 3300±400 μm after 4h activation; Local stiffness increase ~64% | Gradual displacement over 4h | Position-maintaining actuators, energy-efficient grippers |
| PDMS Ion Gel/GO Bilayer [3] | 15 wt% | Voltage (5V) Light (NIR) Humidity | Bending angles: 43° (voltage), 53° (light), 63° (humidity) | <2 seconds for all stimuli | Multi-responsive sensors, soft robotics, artificial muscles |
| Poly(Ionic Liquid) Electrodes [2] | 30-70% in PIL | Electric Field | Area strain: 63.2%; Self-healing: 10s at room temperature | Rapid (sub-second) | Dielectric elastomer actuators, self-healing systems |
| LCE Ionogel Fiber [4] | ~40 wt% | Thermal (ΔT) | Thermopower: 25.8 mV/K; Conductivity: 21.5 mS/m | Dependent on heating/cooling rate | Thermoelectric energy harvesting, shape-adaptive devices |
The incorporation of BMIM TFSI significantly enhances the operational stability of soft actuators under various environmental conditions:
Thermal Stability: BMIM TFSI-based actuators maintain functionality across wide temperature ranges. PIL-based electrodes with BMIM TFSI retain actuation strains at both high (80°C) and low (-20°C) temperatures, surpassing the performance of conventional hydrogel-based systems [2].
Long-Term Reliability: PDMS/GO & RGO bilayer actuators with BMIM TFSI demonstrate exceptional durability, showing no performance degradation after 1000 working cycles across multiple stimulation modes (voltage, light, humidity) [3].
Self-Healing Capability: The unique ionic interactions in BMIM TFSI-based poly(ionic liquid) systems enable rapid self-healing (within 10 seconds) in both air and underwater conditions, maintaining 63.2% area strain after healing cycles [2].
This protocol produces actuators capable of maintaining deformation after electric field removal, suitable for energy-efficient positioning systems.
Materials:
Equipment:
Procedure:
Sample Preparation:
Curing Process:
Electrode Integration:
Actuation Testing:
Troubleshooting:
This protocol yields multi-responsive actuators capable of reacting to electrical, light, and humidity stimuli.
Materials:
Equipment:
Procedure:
PDMS Ion Gel Preparation:
GO Film Fabrication:
Bilayer Assembly:
RGO Conversion:
Multi-stimuli Responsiveness Testing:
Validation Metrics:
Comprehensive characterization of BMIM TFSI-based actuators involves multiple analytical techniques:
Bending Displacement Measurement:
Current Density Monitoring:
Stiffness Characterization:
Energy Dispersive X-ray Spectroscopy (EDS):
Atomic Force Microscopy (AFM):
The actuation mechanisms in BMIM TFSI-based systems involve complex interplay between ionic migration, polymer chain mobility, and asymmetric stress generation. The following diagrams illustrate the fundamental working principles and fabrication workflows.
Diagram 1: Electromechanical Transduction Mechanism in BMIM TFSI-Based Actuators. This diagram illustrates the sequence from electric field application to remanent deformation, highlighting the key role of anion-cation separation and asymmetric stress development.
Diagram 2: Multi-stimuli Responsive Actuation Workflow. This diagram shows how PDMS/GO bilayer actuators with BMIM TFSI respond to different environmental stimuli through distinct mechanisms, all resulting in controlled bending deformation.
BMIM TFSI-based bending actuators have demonstrated particular utility in several advanced applications:
Soft Grippers for Delicate Objects: Two-finger grippers fabricated from epoxy-amine networks with 5 wt% BMIM TFSI can gently handle soft or delicate objects in both air and underwater settings. These grippers maintain functionality after damage due to the self-healing capabilities of the ionic liquid components [1] [2].
Energy-Efficient Positioning Systems: The remanent deformation characteristic of epoxy-amine-BMIM TFSI actuators enables position maintenance without continuous power input. This makes them ideal for applications where energy efficiency is critical, such as portable medical devices or field-deployable sensors [1].
Multi-responsive Sensors and Robotics: PDMS ion gel/GO bilayer actuators with 15 wt% BMIM TFSI can respond to multiple environmental changes, making them suitable for autonomous sensors that adapt to varying conditions without external control systems [3].
To maximize performance and reliability of BMIM TFSI-based actuators:
Material Selection: Choose polymer matrices based on desired mechanical properties and responsiveness. Epoxy-amine systems provide higher stiffness and remanent deformation, while PDMS offers greater flexibility and multi-stimuli responsiveness.
BMIM TFSI Concentration: Optimize ionic liquid content (typically 5-15 wt%) to balance ionic conductivity against mechanical integrity. Higher concentrations generally improve responsiveness but may reduce structural stability.
Electrode Design: Ensure compliant electrodes that don't constrain actuator deformation. Thin metal foils or conductive polymers work well for most applications.
Environmental Considerations: Account for operating conditions, particularly humidity, which can influence performance. For consistent operation across varying environments, consider encapsulation strategies.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) is a room-temperature ionic liquid that has gained significant attention in electroactive applications due to its exceptional combination of properties, including high ionic conductivity, wide electrochemical window, low volatility, and good thermal stability. This application note provides a comprehensive reference for researchers and scientists seeking to utilize BMIM TFSI in sensor and electromechanical system development. The material's unique cation-anion interactions and structural tunability make it particularly suitable for advanced electrochemical and electromechanical applications, from biomedical sensors to artificial muscle technologies. Recent studies have demonstrated that the flexibility and fluorination of the TFSI anion significantly influence the rotational and translational dynamics of the ions, which directly impacts the material's transport properties and performance in various applications [1].
The versatility of BMIM TFSI stems from its modular nature—the imidazolium cation provides favorable π-π stacking interactions and cation-π capabilities, while the TFSI anion contributes to the low lattice energy and high stability. This combination results in a material with excellent solvation dynamics and conductivity that can be tuned based on application requirements [2]. Furthermore, BMIM TFSI exhibits remarkable compatibility with various polymers and nanomaterials, enabling the development of composite systems with enhanced functionality. As research continues to explore the potential of this ionic liquid, its applications have expanded to include advanced drug delivery systems, artificial basilar membranes, and energy storage devices, making it a valuable material across multiple scientific disciplines [3] [4].
Table 1: Fundamental physicochemical properties of BMIM TFSI
| Property | Value/Specification | Conditions/Method | Source |
|---|---|---|---|
| Molecular Weight | 419.37 g/mol | - | [2] |
| Purity | ≥98.0% | HPLC | [5] |
| Water Content | ≤0.5% | - | [5] |
| Refractive Index | n20/D 1.428 | 20°C | [5] |
| Physical State | Liquid | Room Temperature | [5] |
| Flash Point | Not applicable | - | [5] |
| Hazard Classification | Skin Corr. 1B, Eye Dam. 1, Acute Tox. 3 | - | [5] |
The physical characterization of BMIM TFSI reveals several characteristics crucial for sensor and electromechanical applications. Its liquid state at room temperature combined with high thermal stability makes it suitable for devices operating under varied environmental conditions. The refractive index of 1.428 provides useful information for optical sensing applications, while the low water content ensures minimal interference from moisture in electrochemical systems. Recent nuclear magnetic resonance studies have further elucidated that the anion's conformational flexibility has the most significant impact on both rotational and translational motions of BMIM TFSI ions, with fluorination and mass effects becoming relevant only when conformational flexibility remains relatively constant between compared ionic liquids [1].
Table 2: Performance characteristics of BMIM TFSI in electromechanical applications
| Application | Key Performance Metrics | Conditions | Source |
|---|---|---|---|
| Piezo-ionotropic Acoustic Sensor | Sensitivity: 530 kPa−1; Frequency range: 20-3300 Hz | With fluorinated polyurethane | [6] [7] |
| Cellulose Composite Actuator | 8× increase in bending displacement; 3× increase in AC conductivity | Compared to pristine CelGel | [8] |
| Electrical Conductivity | 4 × 10−5 S/cm (composite) | With cellulosic gel and PDPA | [8] |
| Binary Solvent Systems | Synergistic effect in EC+DMC (1:1 optimal) | [BMIM][TFSI]–EC/DMC | [9] |
| Binding Energy | −87.60 kcal/mol (initial); −81.04 kcal/mol (with fluorine groups) | Independent gradient model analysis | [6] [7] |
The exceptional performance of BMIM TFSI in various applications stems from its fundamental electrochemical properties. The ion hitching-in cage effect observed in acoustic sensor applications demonstrates how BMIM TFSI contributes to remarkable sensitivity in piezo-ionotropic systems [6] [7]. When incorporated into cellulose-based composites, BMIM TFSI produces significant enhancements in both bending displacement and AC conductivity, making it invaluable for actuator applications [8]. The binding energy modifications observed when BMIM TFSI interacts with fluorine groups in polymers (−87.60 to −81.04 kcal/mol) illustrate the tunable nature of its interactions, which can be exploited in custom sensor designs [6] [7].
The piezo-ionotropic multi-resonance acoustic sensor (PiMAS) leverages the unique properties of BMIM TFSI to create artificial basilar membranes capable of detecting sound frequencies from 20 to 3300 Hz. This technology mimics the ionotropic mechanotransduction found in biological hearing systems, where acoustic vibrations trigger impedance changes through an "ion hitching-in cage" mechanism. The key innovation lies in using BMIM TFSI as the ion donor in combination with self-healable fluorinated polyurethane (SFPU) to create a material system that exhibits exceptional sensitivity (530 kPa⁻¹) while maintaining self-repair capabilities in both conventional and aqueous environments [6] [7].
The following diagram illustrates the operational mechanism of the PiMAS system:
Diagram Title: BMIM TFSI Ion Hitching Mechanism in PiMAS
Cellulose-based electromechanical actuators incorporating BMIM TFSI demonstrate significantly enhanced performance due to the ionic liquid's ability to facilitate ion transport and modify polymer chain dynamics. When BMIM TFSI is blended with cellulose, it increases bending displacement by eight times and AC conductivity by three times compared to pristine cellulose gel [8]. The enhancement mechanism involves BMIM TFSI molecules acting as primary charge carriers within the polymer matrix, enabling more efficient electromechanical transduction while maintaining flexibility and processability of the composite material.
The electrical conductivity of BMIM TFSI can be significantly enhanced through formulation with appropriate binary solvent systems. Research has demonstrated that certain solvent combinations exhibit synergistic effects on conductivity, particularly ethylene carbonate (EC) + dimethyl carbonate (DMC) mixtures at optimal 1:1 ratios [9]. This protocol outlines standardized methods for preparing and characterizing BMIM TFSI solutions in binary organic solvents for applications requiring optimized ionic conductivity, such as electrochemical sensors and energy storage devices.
Proper handling and storage of BMIM TFSI are critical for maintaining performance and ensuring researcher safety. BMIM TFSI should be stored under inert atmosphere at -20°C with protection from moisture, maintaining stability for up to two years from receipt [2]. While the ionic liquid exhibits low volatility compared to conventional organic solvents, it requires careful handling due to its hazard classification (Skin Corrosion 1B, Eye Damage 1, Acute Toxicity 3) [5]. Appropriate personal protective equipment including faceshields, gloves, goggles, and type ABEK respirator filters should be used when handling the material, particularly during processing steps that might generate aerosols.
The self-healing capabilities of BMIM TFSI-containing composites provide additional longevity benefits in applications. Research has demonstrated that systems incorporating this ionic liquid can achieve room-temperature healing speeds of 0.3–0.4 µm/min in both conventional and aqueous environments, including lymphatic fluids [6] [7]. This property is particularly valuable for implantable devices or applications where maintenance access is limited. The hydrophobic nature of BMIM TFSI, enhanced by fluorine groups in composite formulations, contributes to effective self-repair even in high-humidity environments by minimizing water interference with the healing mechanisms.
BMIM TFSI represents a versatile functional material that continues to enable advances in sensor and electromechanical system technologies. Its unique combination of properties—high ionic conductivity, tunable physicochemical characteristics, and excellent materials compatibility—makes it particularly valuable for developing next-generation devices. The protocols outlined in this application note provide researchers with standardized methods for leveraging these properties in various applications, from biomimetic acoustic sensors with exceptional sensitivity to electromechanical actuators with enhanced performance characteristics.
Future developments in BMIM TFSI applications will likely focus on advanced biomedical devices and sustainable energy technologies. Recent research has already demonstrated the potential of BMIM TFSI in artificial basilar membranes [6] [7] and innovative drug delivery systems [3] [4]. As understanding of the molecular dynamics and structure-property relationships of this ionic liquid continues to advance [1], researchers will be better equipped to design customized formulations for specific applications. Furthermore, the growing emphasis on green chemistry and sustainable materials is driving development of BMIM TFSI-based systems with reduced environmental impact, potentially expanding its applications in environmentally sensitive domains.
The extraction of uranium(VI) from nitric acid solutions into the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₄mim][Tf₂N], or BMIM TFSI) using tri-n-butyl phosphate (TBP) as an extractant is a well-studied process. Unlike conventional solvents, the ionic liquid serves as a non-aqueous, non-volatile medium that significantly alters the extraction mechanism, which proceeds via a cation-exchange process [1].
Research has revealed that the extraction mechanism in the TBP/BMIM TFSI system is dependent on the nitric acid concentration in the aqueous phase [1]. The proposed chemical model involves two distinct pathways:
[UO₂(TBP)₂]²⁺. This involves an exchange with one proton (H⁺) and one [C₄mim]⁺ cation from the ionic liquid.[UO₂(NO₃)(HNO₃)(TBP)₂]⁺ and its exchange with one [C₄mim]⁺ cation.A critical consequence of this mechanism is that the concentration of [C₄mim]⁺ in the aqueous phase influences the extraction efficiency, explaining why simplistic analysis of distribution data can yield non-integer values for the number of TBP molecules involved [1].
The table below summarizes key quantitative information for the system components and typical experimental outcomes.
| Parameter | Details/Value | Reference |
|---|
| BMIM TFSI Properties | Chemical Formula: C₁₀H₁₅F₆N₃O₄S₂ Molecular Weight: 419.37 g/mol Density: 1.44 g/cm³ Melting Point: -4 °C | [2] | | Extractant | Tri-n-butyl phosphate (TBP) | [1] | | Aqueous Feed | Uranium(VI) in Nitric Acid (HNO₃) | [1] | | Extraction Mechanism | Cation-exchange, involving displacement of [C₄mim]⁺ | [1] | | Analysis Techniques | UV/Vis Spectroscopy, EXAFS, ICP-MS/AES | [3] [1] |
This protocol outlines the procedure for liquid-liquid extraction of uranium(VI) from nitric acid into a TBP/BMIM TFSI organic phase, based on the researched system.
[U]ₐq,initial) and after ([U]ₐq,final) extraction.The following diagram illustrates the procedural workflow and the two hypothesized chemical mechanisms based on the acidity of the aqueous phase.
[C₄mim]⁺ into the aqueous phase can occur, which may have economic and environmental implications for solvent recycling and waste management [1].It is important to note that the available data specifically for the pure BMIM TFSI/Uranium system is limited. The research focus has been on its role as a diluent with extractants. For comparison, other effective extractants for uranium from various media include Alamine 336 and Aliquat 336 in diluents like xylene or kerosene [4] [5], and Di(2-ethylhexyl)phosphoric acid (D2EHPA) in membrane contactor systems [6].
The table below summarizes key properties and considerations for the more commonly documented solvents, which can serve as a reference point.
Table 1: Common Imidazolium-Based Ionic Liquids for Cellulose Dissolution
| Ionic Liquid | Abbreviation | Key Characteristics for Cellulose Processing |
|---|---|---|
| 1-Butyl-3-methylimidazolium chloride | [BMIm]Cl | Effective for dissolution; high viscosity can slow the process [1]. |
| 1-Butyl-3-methylimidazolium acetate | [BMIm]OAc | Effective for dissolution and pretreatment; can decrystallize native cellulose [2]. |
| 1-Ethyl-3-methylimidazolium acetate | [EMIm]OAc | Often found to be one of the most effective ILs for pretreatment [1]. |
| 1-Allyl-3-methylimidazolium chloride | [AMIm]Cl | Used in mixtures with co-solvents like DMSO [2]. |
While specific for [BMIm]Cl, the following workflow outlines the universal steps for dissolving and regenerating cellulose using ionic liquids. You can use this as a template, substituting your solvent of interest, BMIM TFSI.
Based on the general principles from the literature, a typical protocol would involve the following stages:
Dissolution
Processing & Regeneration
Post-Processing
Ionic liquids (ILs) have emerged as versatile solvents with applications across pharmaceuticals, catalysis, and separation processes due to their unique properties, including negligible vapor pressure, thermal stability, and tunable physicochemical characteristics. Among these, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM TFSI) represents a hydrophobic IL of significant interest for drug development and extraction processes. However, its potential environmental impact and high production cost necessitate efficient recovery from aqueous process streams. This document provides detailed application notes and experimental protocols for recovering BMIM TFSI from aqueous solutions, addressing a critical need for sustainable recycling methodologies in pharmaceutical and chemical industries.
The recovery of BMIM TFSI presents distinct challenges compared to hydrophilic ionic liquids. While BMIM TFSI exhibits lower water solubility than its hydrophilic counterparts, even minimal dissolution represents economic loss and potential environmental concern. Recent advances in separation technologies have enabled efficient recovery of various imidazolium-based ILs, though specific applications to BMIM TFSI require specialized approaches. These protocols synthesize the latest research into practical methodologies that can be implemented in laboratory and pilot-scale settings, with particular emphasis on energy efficiency, recovery yield, and purity standards necessary for pharmaceutical applications.
Various methods have been investigated for recovering ionic liquids from aqueous solutions, each with distinct mechanisms, advantages, and limitations. The selection of an appropriate recovery strategy depends on multiple factors including IL concentration, solution volume, energy considerations, and purity requirements. The following table summarizes the primary recovery methods investigated for imidazolium-based ionic liquids, with specific relevance to BMIM TFSI applications:
Table 1: Comparison of recovery methods for imidazolium-based ionic liquids from aqueous solutions
| Method | Mechanism | Optimal IL Concentration | Recovery Efficiency | Energy Consumption | Limitations |
|---|---|---|---|---|---|
| Electrodialysis | Electro-migration through ion-exchange membranes under applied potential | 0.01-0.2 M [1] | Up to 98.8% for [Bmim]HSO₄ [1] | 28 kWh/m³ for 0.2 M [Bmim]HSO₄ [1] | Membrane fouling, limited for non-ionic species |
| Microwave-Assisted Separation | Selective heating and evaporation of water | High concentrations (1:1 w/w with water) [2] | >99.5% purity achieved for [Bmim][BF₄] [2] | 52x more efficient than vacuum oven [2] | High initial equipment cost, scalability challenges |
| Antisolvent Crystallization | Reduction of solute solubility via antisolvent addition | Saturated solutions [3] | 87.73% recovery for isoimperatorin from [Bmim][BF₄] [3] | Low energy requirement | Requires antisolvent removal, potential contamination |
| Membrane Processes | Selective transport based on size exclusion/affinity | Variable | >90% for various imidazolium ILs [1] | Moderate | Membrane compatibility, pressure requirements |
For BMIM TFSI specifically, the hydrophobic nature of this ionic liquid influences method selection. Molecular dynamics simulations have revealed that BMIM TFSI exhibits distinct interfacial behavior when in contact with water, forming organized structures at the interface that can be exploited in separation processes [4]. The hygroscopicity of BMIM TFSI, while lower than hydrophilic ILs, still necessitates careful water content management during recovery, as absorbed water molecules can form clusters within the IL structure that affect its properties and purity [4].
Electrodialysis (ED) employs electrical potential gradients to drive ionic species through selective ion-exchange membranes, effectively concentrating ILs from dilute aqueous solutions. This method leverages the ionic nature of BMIM TFSI, where BMIM⁺ cations migrate toward the cathode through cation-exchange membranes, while TFSI⁻ anions move toward the anode through anion-exchange membranes, resulting in simultaneous concentration and purification.
Table 2: Equipment specifications for electrodialysis recovery
| Component | Specifications | Notes |
|---|---|---|
| ED Cell | Lab-scale module with 128 cm² effective membrane area [1] | Custom-built PVC construction |
| Membranes | Heterogeneous ion-exchange membranes (e.g., Ralex AM(H)-CM(H)) [1] | Pre-treatment recommended per manufacturer instructions |
| Electrodes | Platinized titanium anode and cathode [1] | corrosion-resistant materials essential |
| Power Supply | DC source (0-10 V, 0-2 A capability) [1] | Precision voltage control required |
| Pumping System | Peristaltic pump with chemical-resistant tubing [1] | Flow rate adjustable from 1-5 cm/s |
| Monitoring | UV-VIS spectrophotometer for concentration analysis [1] | Detection at 211.40 nm for [Bmim]⁺ cation |
Solution Preparation: Prepare the BMIM TFSI feed solution in deionized water at concentrations typically between 0.01-0.2 M, based on the initial waste stream concentration. For electrode rinse, prepare 0.1 M H₂SO₄ solution [1].
System Assembly: Install alternating cation- and anion-exchange membranes in the electrodialysis stack, ensuring proper orientation (cation-exchange membranes facing cathode, anion-exchange membranes facing anode). Tighten the stack to prevent leakage while avoiding membrane damage [1].
Solution Circulation: Fill the feed (diluate) and concentrate compartments with the BMIM TFSI solution, and the electrode compartments with the H₂SO₄ rinse solution. Circulate all solutions using peristaltic pumps at a controlled linear flow velocity of 2 cm/s [1].
Process Operation: Apply a constant voltage of 4 V across the electrodes. Monitor current regularly, which will decrease as ions are removed from the feed compartment. Maintain temperature at 25±2°C using a cooling bath if necessary [1].
Process Monitoring: Sample solutions from feed and concentrate compartments at regular intervals (e.g., every 30 minutes). Analyze BMIM TFSI concentration using UV-VIS spectrophotometry at 211.40 nm, preparing calibration standards in the appropriate matrix [1].
Process Termination: Stop the process when the feed compartment concentration reaches the target level (typically >95% removal) or when current drops below 5% of initial value. This typically requires 2-4 hours depending on initial conditions [1].
Product Recovery: Collect the concentrated BMIM TFSI solution from the concentrate compartment. If further purification is needed, consider additional drying steps or antisolvent crystallization [3].
System Cleaning: Flush all compartments with deionized water followed by ethanol-water mixture (1:1 v/v) to prevent microbial growth and maintain membrane performance [1].
The following workflow diagram illustrates the electrodialysis recovery process:
Voltage Optimization: Applied voltage significantly impacts recovery efficiency and energy consumption. The optimal range of 3-5 V balances adequate ion migration rate with minimal water splitting and energy use. Higher voltages increase current density but reduce current efficiency due to competing water electrolysis [1].
Flow Rate Control: Linear flow velocity of 2 cm/s provides sufficient turbulence to minimize concentration polarization at membrane surfaces without excessive pressure drop. Lower velocities increase polarization effects, while higher velocities require more pumping energy with diminishing returns [1].
Membrane Selection: Heterogeneous ion-exchange membranes offer robust performance for IL recovery, though homogeneous membranes may provide slightly better selectivity at increased cost. Membrane stability in the presence of BMIM TFSI should be verified through preliminary tests [1].
Initial Concentration: Higher initial IL concentrations (0.1-0.2 M) generally yield better recovery percentages and lower specific energy consumption due to reduced ohmic resistance and more efficient current utilization [1].
Microwave-assisted separation utilizes selective dielectric heating to rapidly evaporate water from IL-water mixtures. This method takes advantage of the different dielectric properties of water and ionic liquids, allowing preferential energy absorption by water molecules. The method has demonstrated remarkable efficiency for recovering hydrophilic ILs like [Bmim][BF₄], with similar principles applicable to BMIM TFSI with appropriate parameter adjustments [2].
Table 3: Equipment specifications for microwave-assisted separation
| Component | Specifications | Notes |
|---|---|---|
| Microwave System | Laboratory microwave with temperature control and condenser | 10 W power setting optimal [2] |
| Reaction Vessel | Glass or microwave-transparent container with stirring capability | 50-500 mL capacity depending on scale |
| Vacuum System | Vacuum pump capable of 90 kPa vacuum | Optional for enhanced separation |
Sample Preparation: Place the BMIM TFSI aqueous solution in the microwave reaction vessel. For initial applications, use 50-100 g of solution with IL:water ratio of approximately 1:1 (w/w) [2].
System Setup: Assemble the microwave apparatus with condenser to prevent IL loss and ensure safe operation. Connect temperature monitoring if available.
Microwave Irradiation: Apply microwave radiation at constant power of 10 W for 6-10 minutes, monitoring temperature to maintain below the degradation point of BMIM TFSI (typically <150°C) [2].
Process Monitoring: Observe water evaporation and volume reduction. For quantitative monitoring, the process can be paused periodically for mass measurement.
Completion and Recovery: When water content reaches desired level (typically <0.5 wt%), carefully remove the vessel and allow to cool. Transfer the recovered BMIM TFSI for analysis and storage.
Cleaning: Clean the microwave vessel with appropriate solvents to prevent cross-contamination.
While primarily used for recovering compounds from IL solutions rather than recovering ILs themselves, antisolvent crystallization can be adapted for BMIM TFSI purification when combined with other methods. The technique exploits reduced solubility of impurities or the IL itself in solvent-antisolvent mixtures. Water has been successfully used as an antisolvent to recover organic compounds from [Bmim][BF₄] solutions, achieving approximately 87.7% recovery with significant purity enhancement [3]. For BMIM TFSI recovery, organic antisolvents like ethyl acetate or hexane may be employed to induce separation.
The performance of BMIM TFSI recovery processes is quantified through several key metrics that vary with operational parameters. The following table summarizes typical performance data for electrodialysis recovery of similar imidazolium-based ionic liquids, which can serve as benchmarks for BMIM TFSI optimization:
Table 4: Electrodialysis performance metrics for imidazolium-based ionic liquid recovery [1]
| Initial Concentration (M) | Applied Voltage (V) | Flow Velocity (cm/s) | Recovery Efficiency (%) | Energy Consumption (kWh/m³) | Current Efficiency (%) |
|---|---|---|---|---|---|
| 0.01 | 4 | 2 | 85.2 | 42 | 54.1 |
| 0.05 | 4 | 2 | 92.7 | 35 | 61.3 |
| 0.10 | 4 | 2 | 96.3 | 31 | 65.8 |
| 0.20 | 4 | 2 | 98.8 | 28 | 67.3 |
| 0.20 | 3 | 2 | 94.5 | 25 | 70.1 |
| 0.20 | 5 | 2 | 99.1 | 38 | 59.7 |
| 0.20 | 4 | 1 | 95.2 | 32 | 62.4 |
| 0.20 | 4 | 3 | 98.9 | 29 | 66.1 |
The relationships between key process parameters and recovery outcomes can be visualized as follows:
Selecting the appropriate recovery method depends on specific application requirements and solution characteristics. The following decision framework supports method selection:
For dilute solutions (<0.05 M): Electrodialysis is recommended due to its high recovery efficiency at low concentrations and ability to process large volumes [1].
For concentrated solutions (>0.5 M): Microwave-assisted separation offers advantages in speed and energy efficiency, achieving recovery in minutes rather than hours [2].
For heat-sensitive applications: Electrodialysis operated at ambient temperature preserves IL integrity better than thermal methods [1].
When highest purity is required: Combined approaches (e.g., electrodialysis followed by antisolvent crystallization) may be necessary to achieve pharmaceutical-grade IL [3].
For small-volume laboratory applications: Microwave-assisted separation requires minimal equipment and provides rapid results for method development [2].
UV-VIS spectrophotometry provides a reliable method for quantifying BMIM TFSI concentration in aqueous solutions. The [Bmim]⁺ cation exhibits strong absorption at 211.40 nm, enabling detection limits of approximately 0.001 M with proper calibration [1]. For analytical protocols:
Standard Preparation: Prepare BMIM TFSI standards in deionized water across the concentration range of interest (0.001-0.2 M).
Blank Correction: Use deionized water as blank to correct for background absorption.
Linearity Verification: Ensure calibration curve R² > 0.995 before sample analysis.
Sample Measurement: Dilute samples as needed to fall within the linear range of the calibration curve.
Beyond concentration measurement, recovered BMIM TFSI should be evaluated for:
Water content: Karl Fischer titration to quantify residual water, with targets <0.5 wt% for most applications [2].
Halide impurities: Ion chromatography to detect chloride or bromide contaminants from synthesis or degradation.
Structural integrity: NMR spectroscopy (¹H and ¹³C) to verify no decomposition during recovery processes.
Low Recovery Efficiency: Often caused by insufficient voltage in electrodialysis or membrane fouling. Check membrane condition and increase applied voltage within the 3-5 V range [1].
High Energy Consumption: Typically results from excessively low initial IL concentration or suboptimal voltage settings. Pre-concentrate dilute solutions when possible and operate at the minimum voltage needed for target recovery rate [1].
IL Degradation: Usually caused by excessive temperature in thermal methods or voltage-induced decomposition in electrodialysis. Implement temperature control and avoid voltages above 5 V [1] [2].
Membrane Fouling: Manifested as increased resistance and decreased current over time. Implement pre-filtration of solutions and regular membrane cleaning with appropriate solvents [1].
Incomplete Water Removal: In microwave methods, may require extended processing time or application of mild vacuum. Ensure proper power settings and consider stepwise power reduction as concentration increases [2].
The recovery of BMIM TFSI from aqueous solutions is technically feasible using several approaches, with electrodialysis and microwave-assisted separation showing particular promise. Electrodialysis offers high recovery efficiency (up to 98.8% for similar ILs) and effective concentration from dilute solutions, while microwave-assisted separation provides rapid processing and exceptional energy efficiency. The optimal method selection depends on specific application requirements including initial concentration, volume, purity specifications, and available infrastructure.
For researchers and pharmaceutical development professionals, these protocols provide practical methodologies for implementing sustainable IL recovery processes. Future developments in membrane technology, microwave engineering, and hybrid approaches will likely further enhance recovery efficiency and reduce costs, supporting the broader adoption of ionic liquids as green solvents in pharmaceutical applications.
1. Introduction Dye-sensitized solar cells (DSSCs) are third-generation photovoltaic devices that convert light into electrical energy through a photoelectrochemical process. A key component is the electrolyte, which is responsible for the internal transport of charge. While conventional liquid electrolytes using organic solvents offer high efficiency, they suffer from volatility, evaporation, and leakage, leading to long-term stability issues [1] [2].
Ionic liquids (ILs), such as 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide (BMIM TFSI), are room-temperature molten salts that present a promising alternative. Their notable properties include:
The integration of BMIM TFSI into DSSC electrolytes aims to overcome the stability limitations of volatile solvents while maintaining good photovoltaic performance.
2. Operational Principle of a DSSC The functioning of a DSSC involves a coordinated sequence of steps between its key components: a photoanode (TiO₂ with adsorbed dye), an electrolyte (containing a redox couple, e.g., I⁻/I₃⁻), and a counter electrode (Pt/Catalyst) [4] [1]. The following diagram illustrates this charge transfer process.
The corresponding electrochemical reactions are [1]:
3. The Role of BMIM TFSI in the Electrolyte BMIM TFSI serves as a non-volatile, high-stability solvent (or a component) for the redox couple in the electrolyte formulation.
A significant advantage of using ionic liquids like BMIM TFSI is their ability to facilitate efficient charge transport despite having a higher viscosity than conventional organic solvents like acetonitrile. Research suggests that a Grotthuss-like electron exchange mechanism dominates at high redox concentrations. In this mechanism, charge is transferred not merely by physical diffusion of ions, but through a structural exchange reaction between I⁻ and I₃⁻, bypassing the limitations of high viscosity [3].
4. Key Considerations for Electrolyte Formulation The table below summarizes critical parameters for optimizing a BMIM TFSI-based electrolyte.
| Parameter | Optimization Goal | Impact on Performance |
|---|---|---|
| I⁻/I₃⁻ Concentration | Maximize while ensuring solubility | Higher concentrations enhance exchange mechanism, boosting short-circuit current (Jₛc) [3]. |
| I⁻/I₂ Ratio | Balance between [I⁻] and [I₂] | Optimal ratios are crucial for fast charge transport; imbalanced ratios can decrease performance [3]. |
| Additives | Include 4-tert-butylpyridine (TBP) and LiI | TBP increases open-circuit voltage (Vₒc); LiI can enhance Jₛc, but its effect must be balanced with viscosity [3]. |
| Viscosity | Manage high intrinsic viscosity | High viscosity can limit ion diffusion, but the exchange mechanism mitigates this. Formulating with low-viscosity co-solvents or creating gel polymers can be beneficial [5] [3]. |
5. Experimental Protocol: DSSC Assembly & Testing This protocol outlines the fabrication and characterization of a DSSC using a BMIM TFSI-based electrolyte, adapted from general DSSC methods [4] [2] [3].
A. Materials
B. Cell Assembly Workflow The assembly process is outlined in the following flowchart.
C. Characterization Methods
6. Performance Data and Comparison The table below presents representative data to contextualize the expected performance of BMIM TFSI-based electrolytes. Note that BMIM TFSI-specific data was not found; data for the structurally similar EMImTFSI is provided as a reference.
| Electrolyte System | Jₛc (mA/cm²) | Vₒc (V) | Fill Factor | Efficiency (%) | Key Characteristics | Reference |
|---|---|---|---|---|---|---|
| EMImTFSI (I⁻/I₃⁻) | ~12-14 | ~0.70 | ~0.70 | ~5.5-6.0 | High stability, lower volatility | [3] |
| Acetonitrile (I⁻/I₃⁻) | ~16-18 | ~0.72 | ~0.75 | ~8.0-10.0 | High efficiency, but volatile | [1] |
| Cobalt-based / ACN | ~16.5 | ~0.91 | ~0.76 | ~14.3 (record) | Highest efficiency, complex chemistry | [1] |
7. Conclusion BMIM TFSI is a highly promising material for formulating stable, non-volatile electrolytes for DSSCs. While the initial efficiency may be lower than that achieved with volatile solvents, the primary advantage lies in the dramatically improved long-term stability, making it a critical enabler for the commercial application of DSSC technology. Further research should focus on optimizing the ionic liquid structure, reducing viscosity through co-solvents or gelation, and exploring compatibility with novel redox couples like copper or cobalt complexes.
Supported Ionic Liquid Membranes (SILMs) are hybrid separation systems where a porous solid support is impregnated with an Ionic Liquid (IL). This configuration combines the selective transport properties of ILs with the mechanical stability of a solid membrane [1]. Among various ILs, 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) is frequently investigated for SILM applications.
[C2C1Im][TFSI] (which shares the same [TFSI] anion as [BMIM][TFSI]) has been shown to form distinct, stable layers when confined between surfaces, a critical behavior for membrane function [2]. The unique properties of [BMIM][TFSI], including its hydrophobic character and relatively low viscosity compared to other ILs like [BMIM][PF6], make it a promising candidate for creating efficient and stable separation membranes [3].
The performance of a SILM is directly influenced by the physicochemical properties of the ionic liquid. The data below summarizes key characteristics of [BMIM][TFSI] relevant to its use in SILMs.
Table 1: Physicochemical Properties of [BMIM][TFSI]
| Property | Value / Description | Significance for SILM Applications |
|---|---|---|
| Vapor Pressure | Negligible | Enhances long-term stability by reducing solvent loss through evaporation [1]. |
| Thermal Stability | High | Allows for operation at elevated temperatures without degradation [1]. |
| Viscosity | Lower than [BMIM][PF6] | Facilitates faster permeation rates and reduces mass transfer resistance in the membrane [3]. |
| Hydrophobicity | Hydrophobic | Improves stability in aqueous environments and is suitable for gas separation or organic compound extraction [3]. |
| Nanoconfined Behavior | Forms layered structures under confinement | Contributes to selective transport and "quantized" friction, impacting permeability and selectivity [2]. |
| Surface Behavior | Forms alternating cation-anion layers at interfaces | The surface structure, with alkyl chains oriented outward, influences initial interactions with permeating molecules [3]. |
The following protocol details the procedure for creating a stable [BMIM][TFSI] SILM using the direct immersion method.
Principle: A porous solid support is immersed in the ionic liquid, allowing capillary forces to draw the liquid into the pores, thereby creating a continuous liquid membrane phase.
Materials and Equipment:
Procedure:
The following workflow diagram illustrates the SILM preparation process:
A critical parameter for SILM application is its stability under a transmembrane pressure gradient. This protocol describes a method to evaluate the maximum operating pressure.
Principle: The pressure at which the ionic liquid is progressively expelled from the membrane pores is determined by applying a stepwise increasing pressure gradient.
Procedure:
SILMs based on [BMIM][TFSI] can be applied in various separation domains, leveraging its tunable solubility and ionic nature [1]. The selection of the support membrane and configuration depends on the target application, as illustrated below.
Table 2: Common Issues in SILM Preparation and Operation
| Problem | Possible Cause | Suggested Remedy |
|---|---|---|
| Low Flux | Incomplete pore filling; High IL viscosity; Excessive membrane thickness. | Ensure proper vacuum during impregnation; Use a support with larger pores/higher porosity; Consider using an IL with lower viscosity. |
| Poor Stability (IL Leaching) | Transmembrane pressure exceeding maximum operating pressure; Support with overly large pores; Wettability issues. | Determine the maximum operating pressure accurately; Select a support with a smaller pore size and higher surface energy compatible with the IL. |
| Loss of Selectivity | Membrane degradation or formation of defects; Chemical degradation of the IL. | Check for compatibility between IL, support, and feed solution; Verify the chemical stability of [BMIM][TFSI] under process conditions. |
For any HPLC method used in a regulated environment, you must validate it to prove it is suitable for its intended purpose. The table below outlines the core parameters as per ICH guidelines [1] [2].
| Parameter | Definition | Typical Acceptance Criteria (Example for Assay) |
|---|---|---|
| Specificity | Ability to measure the analyte accurately in the presence of other components (e.g., impurities, degradants) [1]. | Baseline resolution of the main peak from all known impurities; peak purity confirmed by PDA or MS [1]. |
| Accuracy | Closeness of test results to the true value [2]. | Recovery of 98–102% for the API at the target concentration level [1]. |
| Precision (Repeatability) | Closeness of a series of measurements under the same conditions [2]. | RSD of ≤1.0% for multiple injections of a standard; RSD of ≤2.0% for multiple sample preparations [1]. |
| Linearity | Ability to obtain results directly proportional to analyte concentration [2]. | Correlation coefficient (r) of ≥0.999 over the specified range (e.g., 80-120% of target concentration) [3]. |
| Range | Interval between upper and lower analyte concentrations with demonstrated accuracy, precision, and linearity [2]. | Derived from linearity studies, e.g., 80-120% of the test concentration [3]. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected [2]. | Signal-to-noise ratio of ≥3:1 [2]. |
| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified with accuracy and precision [2]. | Signal-to-noise ratio of ≥10:1; accuracy and precision of ≤10% RSD [2]. |
Developing a new method is a systematic process. The following workflow outlines the key steps to create a stability-indicating method for purity analysis.
Even with a developed method, issues can arise. Here are common problems and their solutions [4].
| Problem | Possible Causes | Suggested Solutions |
|---|
| High Pressure | Blockage in flow path (solvent filter, column, guard column) [4]. | - Inspect and clean solvent inlet filter.
How do I demonstrate my HPLC method is stability-indicating? You must demonstrate specificity by showing the method can separate and accurately quantify the API from its impurities and degradation products. This is typically done through forced degradation studies (stressing the sample with heat, light, acid, base, and oxidant) and confirming peak purity, often using a Photodiode Array (PDA) or Mass Spectrometry (MS) detector [1].
What is the difference between repeatability and intermediate precision?
When is method revalidation required? Revalidation is necessary whenever a method is changed, and the new parameter is outside the original operating range. This includes transferring the method to another lab, changes in instrumentation, or if the sample matrix changes [3] [2].
Q: After standard vacuum drying, my [BMIM][TFSI] still has a water content above 500 ppm. What can I do?
This is a common challenge due to the hygroscopic nature of many ionic liquids. The following guide outlines methods to achieve lower water content.
| Problem Area | Possible Cause | Solution | Key Parameters & Considerations |
|---|---|---|---|
| Drying Method | Inefficient water removal under standard vacuum. | Combined Heating & Vacuum [1] [2] | Temperature: 60-120°C [1] [3]. Time: 12 hours to overnight [1] [3]. Note: Monitor for thermal stability of the IL. |
| Initial Water Content | The ionic liquid is heavily contaminated with water from the atmosphere or synthesis. | Pre-drying with Molecular Sieves | Use activated (e.g., 3Å or 4Å) molecular sieves. Soak the IL with sieves for 24-48 hours before vacuum drying. |
| Sample Handling | Re-absorption of moisture from the air during storage or transfer. | Use of Inert Atmosphere | Perform all transfers and storage in a glove box filled with inert gas (Argon or Nitrogen) [2]. |
| Purity Verification | Unknown initial water content; lack of process control. | Verification via Karl Fischer Titration | Use coulometric Karl Fischer titration to quantitatively measure water content before and after the drying process. |
The methods below are adapted from published research. You will need to determine the optimal combination and parameters for your specific goal of <500 ppm.
1. Protocol: Vacuum Oven Drying This is a standard and effective method for bulk water removal [1] [2].
2. Protocol: Solvent-Assisted Drying and Removal of Surface Water (for MOF-Confined ILs) This protocol, derived from a study on IL@MOF systems, is crucial if your [BMIM][TFSI] is coated on a material or if you need to remove the last traces of surface-adsorbed water [2].
The following diagram visualizes a logical workflow for drying [BMIM][TFSI] and preparing it for application, integrating the protocols described above.
The following table summarizes quantitative data and relevant comparisons from recent studies.
| Property | Value / Observation | Context & Experimental Insight | Source |
|---|---|---|---|
| Ionic Conductivity | Not explicitly stated for bulk BMIM TFSI | Study focused on contributions to conductivity: only ~50% arises from Brownian diffusion; the rest is from other mechanisms (e.g., structural diffusion) [1]. | [1] |
| Cation Self-Diffusion | [Bmim]+ diffusivity > [Bmpy]+ diffusivity | Measured via Pulsed-Field-Gradient Spin-Echo (PGSE) NMR [2]. Higher diffusivity suggests a potential for higher conductivity. | [2] |
| Viscosity Comparison | [C4mim][TFSI]: ~53 mPa·s | Measured at room temperature. Viscosity is a critical, inverse factor for ionic mobility. Methylation at the C2 position can increase viscosity [3]. | [3] |
| [C4dmim][TFSI]: ~93 mPa·s |
Based on the literature, here are critical factors to consider and investigate in your experiments to optimize ionic conductivity.
1. Molecular Structure and Ion Interaction The chemical structure of the ions and how they associate significantly impact conductivity. In Polymerized Ionic Liquids (PILs), placing the cation closer to the polymer backbone restricts both backbone mobility and anion motion, thereby reducing ionic conductivity [4]. Furthermore, methylation of the C2 position on the imidazolium ring (creating [C4dmim][TFSI]) removes a hydrogen-bonding site but can counterintuitively increase viscosity, which is detrimental to conductivity [3].
2. Nanometer Confinement as a Strategy If you are working with polymer matrices or porous structures, confinement can be leveraged. Research shows that confining a PIL in nanopores can decouple ion dynamics from the polymer backbone, especially at lower temperatures. This changes the temperature dependence of conductivity from Vogel-Fulcher-Tammann (VFT) behavior to an Arrhenius type with a lower activation energy (e.g., a reduction from 142 kJ/mol in the bulk to 108 kJ/mol under confinement), enhancing ion transport [4].
3. Purity and Water Content While not explicitly detailed in the results, a standard best practice for reproducible results in ionic liquid research is rigorous drying. One study mentioned drying ILs until the water content was below 0.02 wt% as measured by Karl Fischer titration [4]. Even small amounts of water can significantly alter viscosity and ion interactions.
To systematically diagnose and improve the ionic conductivity in your system, you can adopt the following experimental workflow. This diagram outlines a logical, step-by-step approach based on the factors discussed.
Q: Why does my BMIM TFSI sample have lower conductivity than expected, even though it's pure? A: Ionic conductivity is not solely determined by purity. As shown in research, only about half of the conductivity comes from the simple Brownian motion of ions. The remaining "excess" conductivity involves other mechanisms, such as structural diffusion or proton hopping [1]. Your measurement reflects the net effect of all contributing mechanisms in your specific experimental setup.
Q: I am synthesizing a polymerized ionic liquid (PIL) based on BMIM TFSI. How can I maximize its conductivity? A: The key is to minimize the coupling between the immobile polymer backbone and the mobile anions. Two strategies are suggested by the literature:
Here are detailed methodologies for creating and analyzing two common types of BMIM TFSI composites.
This method creates a quasi-solid electrolyte by mixing charged POSS nanoparticles with the ionic liquid [1].
The workflow for this protocol can be summarized as follows:
This method involves confining BMIM TFSI within a rigid porous silicon matrix, which significantly alters the thermal and mechanical properties of the system [2].
The process for creating this composite is outlined below:
The table below summarizes quantitative data and key findings from the research on different composite types.
| Composite Type | Key Composition | Key Findings & Performance Data | Remarks / Enhancement Mechanism |
|---|
| POSS/IL Quasi-Solid [1] | 30-40 wt% Octaammonium POSS in selected ILs | • Ionic conductivity (σdc RT) up to 4 mS/cm • Good mechanical stability & shear-thinning • Glass transition temp. (Tg) close to pure IL | Charged POSS creates a percolating network for fast anion transport while providing a rigid framework. | | Porous Silicon/IL [2] | [BMIm][TFSI] confined in PSi (65% porosity) | • Thermal conductivity of composite > 2x of pristine PSi • Thermal conductivity of composite > 8x of pure ILs | Nanoconfinement induces structuration, altering thermal and likely mechanical properties. |
Q1: Why is the ionic conductivity maintained in the POSS composite despite the solid-like state? A1: The high conductivity in POSS composites is attributed to the multiply charged nature of the POSS nanoparticles. Unlike non-ionized fillers that dilute ion concentration, charged POSS can enhance it. At an optimal loading (e.g., 30 wt%), they create a percolating network that favors fast anion transport while the cationic POSS framework provides mechanical stability, thus decoupling ion conduction from structural rigidity [1].
Q2: My composite has low conductivity. What could be the issue? A2: Consider these factors:
Q3: The porous silicon matrix does not fully wet. How can I improve infiltration? A3: The protocol includes a heating step for a reason. Heating the sample to 80°C after adding the IL lowers the viscosity of [BMIm][TFSI], which improves its flow and capillary action into the hydrophobic pores of the PSi. Ensuring a sufficient resting time (24 hours) is also crucial for complete infiltration [2].
| Problem | Possible Cause | Solution |
|---|---|---|
| Leaking Liquid (POSS composite) | Incomplete formation of 3D network; POSS loading too low. | Verify POSS purity and increase mixing efficiency. Ensure POSS loading is at least 30 wt%. |
| Composite is Too Rigid/Brittle | POSS loading may be too high; network is over-crosslinked. | Slightly reduce the POSS nanofiller content (e.g., to 30 wt%) to find a balance between strength and flexibility. |
| Inconsistent Thermal Results (PSi composite) | Inhomogeneous filling of PSi pores; residual surface IL. | Ensure consistent heating and cooling during infiltration. Meticulously remove all excess IL from the PSi surface after infiltration [2]. |
Recent research has explored the use of BMIM TFSI in a self-healing piezo-ionotropic polymer (ShPiP) for a biomimetic acoustic sensor [1]. The ionic liquid is a key component that enables the sensor's function. The table below summarizes the role and characteristics of BMIM TFSI in this specific application.
| Aspect | Description in the ShPiP Context |
|---|---|
| Primary Function | Ion donor enabling piezo-ionotropic sensing mechanism [1]. |
| Key Interaction | Cations ([BMIM]+) form ion-dipole bonds with electronegative fluorine groups in a fluorinated polyurethane (SFPU) matrix [1]. |
| Sensing Mechanism | "Ion hitching-in cage effect": acoustic vibrations separate polymer chains, allowing cations to hitch into new sites, restricting ion flux and amplifying impedance change [1]. |
| Critical Property | Miscibility with the polymer and ability to engage in specific interactions (e.g., ion-dipole) without leaching out [1]. |
The fabrication of the ShPiP-based sensor, as described in the research, involves a multi-step process. The following diagram illustrates the key stages from material preparation to functional testing.
Although the search did not yield standard FAQs, the deep dive into this research application reveals critical factors for successfully working with BMIM TFSI in similar flexible device contexts:
| Strategy | Mechanism / Description | Effect on Thermal Stability | Key Findings & Considerations |
|---|---|---|---|
| Binary Mixture with [BMIM][BF4] [1] | Inhibition interaction in the mixture; anions compete for the cation, changing the interaction mode. [1] | Increases decomposition temperature under specific molar ratios. [1] | Optimal molar ratios (e.g., [BMIM][BF4](x)[TFSI](10-x)) must be determined experimentally. TG-FTIR and DFT methods confirm the mechanism. [1] |
| Binary Mixture with [BMIM][TfO] [2] | Mixing alters hydrogen-bonding interactions and the local nanostructure of the ionic liquid. [2] | Contributes to a stable medium for enzymatic reactions, implying robust thermal properties. [2] | Studied as a media for lipase-catalyzed synthesis. Highest enzyme activity and stability were found in a 1:1 (v/v) mixture. [2] |
| Avoidance of Contamination | Exposure to air (oxygen) can significantly accelerate decomposition compared to an inert atmosphere. [3] | Decreases stability; decomposition occurs at much lower temperatures in air. [3] | The thermal stability limit for application should be based on TGA measurements in air, not inert gas, for processes exposed to the atmosphere. [3] |
| Use of High-Purity ILs | Impurities (e.g., water, halides) can catalyze decomposition reactions and reduce stability. [4] | Decreases stability if impurities are present. [4] | Rigorous drying and purification of BMIM TFSI before use is recommended. Monitor water content. [4] |
The following workflow and detailed steps outline how to test and validate the thermal stability of a binary ionic liquid mixture like BMIM TFSI blended with BMIM BF4.
Step-by-Step Guide:
Sample Preparation
Thermogravimetric Analysis (TGA)
Data Analysis
Mechanism Investigation (Advanced)
| Problem & Phenomenon | Possible Root Cause | Recommended Solution |
|---|
| Unexpectedly Low Decomposition Temperature: Sample degrades at a much lower temperature than found in literature. | Atmosphere Effect: Measurement taken in air [3]. Water Contamination: Inadequate drying of the IL [4]. Impurities: Presence of halides or other catalysts from synthesis [4]. | Verify TGA furnace atmosphere (use N₂ for intrinsic stability). Ensure ILs are thoroughly dried before testing and analysis. Source high-purity ILs and report purity/water content. | | Inconsistent Results Between Batches: Thermal stability of the same mixture formula varies. | Molar Ratio Inaccuracy: Improper mixing or weighing. Incomplete Drying: Variable water content between batches. | Carefully validate weighing and mixing procedures. Standardize and document the drying protocol for all samples. | | Reduced Conductivity with Improved Stability: The mixture is more stable but performs poorly in electrochemical applications. | Increased Viscosity: The second IL may be more viscous, slowing ion transport. | Characterize the viscosity and ionic conductivity of the optimized mixture. Find a compromise between thermal stability and electrochemical performance [2] [5]. |
Q1: What is the maximum operating temperature I can use for BMIM TFSI? There is no single safe temperature, as it depends on the environment and your acceptable degradation rate.
Q2: Besides thermal stability, what other properties change when I make a binary mixture? Creating a binary mixture is a form of "designer solvent" strategy, and it affects multiple properties simultaneously [2]. You should also characterize the mixture for:
Q3: What are the products of BMIM TFSI thermal decomposition? While a comprehensive product list for BMIM TFSI is not fully established, studies on similar imidazolium-based ILs show that degradation typically involves:
The table below summarizes potential challenges and solutions based on experimental findings.
| Issue / Phenomenon | Possible Explanation & Solution |
|---|---|
| Low Inhibition Efficiency | The anion type significantly affects performance. BMIM Cl or BMIM Br may offer better inhibition than BMIM TFSI in certain environments due to stronger adsorption [1]. |
| Instability under Flow Conditions | Protective films formed by IL/surfactant mixtures can be unstable under fluid flow. This may not be suitable for dynamic systems like pipelines [1]. |
| Unexpected Viscosity Changes | In mixtures with other Ionic Liquids, association between ions can lead to non-ideal viscosity behavior, affecting application and diffusion [2]. |
| Limited Protection on Specific Metals | Inhibition is highly specific. Test the IL on your target metal, as results are primarily reported for mild steel in acidic conditions [1]. |
Here are detailed methodologies for key experiments you can adapt for testing and verifying the corrosion inhibition properties of BMIM TFSI.
This protocol is adapted from studies that used EIS to evaluate ionic liquids and their mixtures as corrosion inhibitors [1].
IE (%) = [(Rₜ(inh) - Rₜ) / Rₜ(inh)] × 100
where Rₜ(inh) is the charge transfer resistance with inhibitor, and Rₜ is the resistance without it [1].This methodology is based on research into incorporating ionic liquids into polymer matrices for smarter corrosion protection [3] [4].
The diagram below outlines the logical workflow for developing and testing a BMIM TFSI-based corrosion prevention solution, integrating the protocols above.
The effectiveness of BMIM TFSI in corrosion prevention is linked to its intrinsic properties, which are valuable for your FAQs.
| Property | Role in Corrosion Prevention |
|---|---|
| Amphiphilic Structure | The BMIM⁺ cation contains a polar imidazolium head and a non-polar butyl tail. This allows it to form a well-ordered, hydrophobic film on the metal surface, blocking water and corrosive ions [3] [1]. |
| Electrochemical Stability | BMIM TFSI has a wide electrochemical stability window (~3.0 V on carbon film), meaning it remains stable under various applied potentials, preventing its own decomposition during protection [5]. |
| Ion Transport | Its ionic conductivity facilitates the transport of species that can passivate the metal surface. In self-healing coatings, this property aids the migration of IL to scratch sites [6] [5]. |
Disclaimer: This resource is for informational purposes and is based on compiled safety data. Always refer to the most current Safety Data Sheet (SDS) from your chemical supplier and conduct your own risk assessment before working with any hazardous material.
Q1: What is the primary skin hazard associated with BMIM TFSI? A1: BMIM TFSI is classified as causing severe skin corrosion (Category 1A/1B under GHS). It can cause irreversible damage to the skin, including destruction of skin tissue, visible necrosis, and deep-seated pain.
Q2: What Personal Protective Equipment (PPE) is mandatory for handling BMIM TFSI? A2: The minimum required PPE includes:
Q3: What is the first-aid measure for skin contact with BMIM TFSI? A3: Immediate and copious irrigation is critical. The recommended protocol is:
Q4: How should I store BMIM TFSI to ensure safety? A4: Store in a tightly sealed, chemically compatible container (typically glass or certain plastics like HDPE) in a cool, dry, and well-ventilated place. The storage area must be clearly marked as containing corrosive materials and be separate from incompatible materials like strong oxidizing agents.
Q5: Are there any specific compatibility concerns with BMIM TFSI? A5: Yes. BMIM TFSI is hygroscopic (absorbs water from the air) and can react violently with strong oxidizing agents and strong bases. Always check chemical compatibility before proceeding with experiments.
| Issue | Potential Risk | Immediate Action | Preventive Measure |
|---|
| Small spill (< 50 mL) on bench | Skin corrosion, surface damage. | 1. Evacuate immediate area. 2. Don full PPE. 3. Use absorbent pads/spill pillow to contain and absorb. 4. Collect waste in a labeled corrosive waste container. 5. Decontaminate surface. | Use secondary containment (tray) for all containers. Work within a fume hood. | | Splash on glove | Potential glove permeation, skin contact. | 1. Remain calm. 2. Proceed immediately to a sink or safety shower. 3. Carefully remove the contaminated glove. 4. Wash the underlying hand thoroughly for 15 minutes. | Implement a strict glove-check protocol. Use double-gloving for high-risk manipulations. | | Accidental ingestion/inhalation | Internal corrosion, respiratory tract irritation. | 1. For ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. 2. For inhalation: Move to fresh air. Seek medical attention if coughing or discomfort persists. | Always use in a well-ventilated area or fume hood. Never pipette by mouth. | | Uncertainty about glove compatibility | Undetected skin exposure. | Assume contamination and wash hands. Do not proceed until correct gloves are confirmed. | Consult the glove manufacturer's chemical resistance guide. The table below provides a summary. |
Data is indicative; always consult the manufacturer's specific guide.
| Glove Material | Thickness (mils) | Breakthrough Time (minutes) | Permeation Rate (µg/cm²/min) | Suitability Recommendation |
|---|---|---|---|---|
| Nitrile (Standard) | 4 - 5 | < 5 | High | Not Recommended - For incidental contact only. |
| Nitrile (Heavy Duty) | 8 - 10 | ~15 | Moderate | Limited Protection - Suitable for brief, defined tasks with immediate removal. |
| Silver Shield/4H (Laminated) | 7 - 8 | > 480 (8 hours) | Very Low | Highly Recommended - Excellent broad-spectrum chemical resistance. |
| Neoprene | 14 | ~30 | Low | Good Protection - A suitable alternative if laminated gloves are not available. |
| Butyl Rubber | 14 | > 60 | Very Low | Excellent Protection - Specifically resistant to many polar organics. |
Based on current supplier SDS and PubChem data.
| Hazard Class | Category | Signal Word | Hazard Statement Codes |
|---|---|---|---|
| Skin Corrosion/Irritation | 1A (Severe) | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation. |
Objective: To safely aliquot a specific volume of BMIM TFSI from a stock bottle to a smaller vessel without exposure.
Materials:
Methodology:
This diagram outlines the logical decision-making process following a spill.
Title: Spill Response Workflow
This diagram illustrates the hypothesized mechanism by which BMIM TFSI causes skin corrosion.
Here are answers to some frequently asked questions about BMIM TFSI storage and stability.
What are the critical storage conditions for BMIM TFSI? Long-term storage should be at -20°C [1]. The liquid should be kept in a tightly sealed container to minimize exposure to moisture and air.
Why is moisture control so important? BMIM TFSI is a hydrophobic ionic liquid [2] [3]. Despite this, it is hygroscopic and will absorb water from the atmosphere, which can affect its properties and performance in electrochemical applications [1]. One supplier specifies a water impurity level of ≤0.5% [3], indicating the need to keep levels at or below this point.
How thermally stable is BMIM TFSI? Ionic liquids with the TFSI anion, like BMIM TFSI, generally exhibit high thermal stability exceeding 350°C [4]. However, the thermal behavior can be influenced by other ions if BMIM TFSI is mixed with other ionic liquids or salts [5].
What safety precautions should I take? Consult the Safety Data Sheet (SDS) for comprehensive information. Personal protective equipment (PPE) including faceshields, gloves, and goggles is recommended due to its classification as a skin corrosive and substance with target organ toxicity (nervous system) [3].
The table below summarizes key physical and chemical data for BMIM TFSI from the search results.
| Property | Value / Specification | Source |
|---|---|---|
| Molecular Weight | 419.37 g/mol | [2] [1] |
| Purity | (\geq) 98% | [3] |
| Water Content | (\leq) 0.5% | [3] |
| Melting Point | -4 °C | [2] |
| Density | 1.44 g/cm³ | [2] |
| Viscosity | 48.8 cP | [2] |
| Recommended Storage | -20°C | [1] |
| Thermal Stability | > 350 °C | [4] |
Here is a guide to diagnosing and resolving typical problems encountered when working with BMIM TFSI.
For applications requiring extremely dry ionic liquids, follow this protocol derived from the literature:
The diagram below outlines the logical process for preventing and addressing moisture contamination in BMIM TFSI.
When using BMIM TFSI in advanced applications, please be aware of the following complex behaviors:
The pursuit of high-purity 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM TFSI, CAS 174899-83-3) is critical because impurities like halide ions or residual solvents can significantly alter its chemical stability, ionic conductivity, and overall performance in applications such as batteries or pharmaceuticals [1]. The core purification strategies involve synthesis via metathesis reactions followed by rigorous purification [1].
The table below summarizes the primary purification methods found in the literature.
| Method | Key Principle | Primary Use Case | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Anion Exchange & Washing [1] | Removal of ionic impurities (e.g., halides) through liquid-liquid extraction with water or other solvents. | Standard post-synthesis purification; first-line impurity removal. | Effective for soluble ionic impurities; relatively simple to perform. | May require multiple cycles; can leave residual water or solvent. |
| Recrystallization [2] [3] | Dissolving the crude product in a solvent or solvent mixture and cooling to form pure crystals. | General purity improvement; separation from organic impurities. | Can achieve high purity; well-established technique. | Can be a low-yield process; requires finding a suitable solvent system. |
| Sublimation (Train Sublimation) [3] | Heating the solid under vacuum to a gaseous state and re-depositing it on a cooler surface. | High-purity final product; removal of non-volatile impurities. | Exceptional purity achievable; no solvents required. | Can be time-consuming and energy-intensive; potential for low yield on a large scale. |
| Ionic Liquid-Assisted Recrystallization [3] | Using an ionic liquid as the medium for recrystallization of the sublimated BMIM TFSI. | Screening optimal purification conditions; potential for novel process development. | Unique solvation environment can enhance separation; allows purification screening with small sample amounts. | Emerging technique; requires optimization of ionic liquid and organic material combination. |
This is a common method for purifying ionic liquids like BMIM TFSI after its initial synthesis via a metathesis reaction [1].
This protocol is adapted from methods used for similar quaternary ammonium salts [2]. Finding the optimal solvent system for BMIM TFSI requires experimentation.
This is an innovative method where an ionic liquid acts as the recrystallization medium [3].
Q1: Why is high purity so critical for BMIM TFSI in electrochemical applications? Even trace impurities, especially halides, can drastically reduce the ionic conductivity, narrow the electrochemical window, and degrade the long-term stability of the ionic liquid, leading to failure in devices like lithium-ion batteries [1].
Q2: How can I verify the purity of my BMIM TFSI after purification? Common analytical techniques include:
Q3: The purification yield is low. What could be the reason? Low yields are often associated with the recrystallization process [3]. This can be due to an incorrect solvent ratio, overly rapid cooling that traps impurities, or the product remaining dissolved in the mother liquor. Optimizing the solvent system and cooling profile is necessary.
The following diagram illustrates a logical workflow to help you select and sequence purification methods based on your starting material and purity goals.
FAQ 1: What is the fundamental principle behind the "salting-out" of BMIM TFSI? The salting-out process involves adding a salt to an aqueous solution containing the ionic liquid. The added salt competes for water molecules through strong ion-water hydration, thereby reducing the solubility of the BMIM TFSI in the aqueous phase and inducing its separation as a distinct liquid layer [1]. The high hydrophobicity of the [TFSI]⁻ anion is crucial for this process, but it can be influenced by the specific cations present in the solution [1].
FAQ 2: Which salts are effective as salting-out agents for BMIM TFSI? Lithium-based salts are particularly effective due to the small, highly hydrating nature of the Li⁺ cation. The table below summarizes salts mentioned in the literature for systems involving [TFSI]⁻-based ionic liquids.
| Salt / Agent Name | Chemical Formula | Key Characteristics & Rationale | Supporting Context |
|---|---|---|---|
| Lithium Bis(trifluoromethanesulfonyl)imide | LiTFSI | A source of Li⁺ cations; its use can influence solution structure and dynamics [2]. | Studied in solutions with EMIM-TFSI [2]. |
| Sodium Nitrate | NaNO₃ | Used to increase ionic strength, enhancing the extraction efficiency of metal ions into [TFSI]⁻-based ILs [1]. | A concentration of 0.5 mol L⁻¹ was used to achieve >96% extraction efficiency [1]. |
| Lithium Salts (for Anion Exchange) | Li⁺ based | Lithium salts are commercially available for creating hydrophobic ILs with [TFSI]⁻ [3]. | Suggests Li⁺ compatibility and effectiveness in isolating [TFSI]⁻-containing compounds [3]. |
FAQ 3: What is a detailed experimental protocol for a salting-out test? This protocol is adapted from methods used to investigate ionic liquid-based extraction systems [1].
Objective: To test the efficacy of different salting-out agents for the recovery of BMIM TFSI from an aqueous solution. Materials:
Methodology:
Troubleshooting Guide:
The following diagram visualizes the key stages of the salting-out recovery process.
The table below summarizes the general characteristics of sulfolane and BMIM TFSI based on information from the search results.
| Feature | Sulfolane (Conventional Solvent) | BMIM TFSI (Ionic Liquid) |
|---|---|---|
| Chemical Class | Organic solvent (sulfone) | Ionic Liquid (Imidazolium-based) |
| Separation Performance | Benchmark solvent; moderate performance [1] | High selectivity for aromatics; tunable properties [2] [3] |
| Vapor Pressure | Relatively low | Extremely low / Negligible [4] [2] |
| Thermal Stability | Good | High [3] [5] |
| Viscosity | Moderate | Generally higher, can be a limitation [4] [3] |
| Design Advantage | N/A | Anion/cation structure can be modified to optimize performance (e.g., low viscosity, high selectivity) [3] |
While a direct comparison is unavailable, the following insights from recent studies can help contextualize their use:
Given the lack of direct data, here are suggestions for your comparison guide:
The following table summarizes the key characteristics of the two Ionic Liquids (ILs) for CO₂ capture, based on general findings from the literature.
| Feature | BMIM TFSI (or [bmim][Tf₂N]) | BMIM Dicyanamide (or [bmim][DCA]) |
|---|---|---|
| Anion Name | Bis(trifluoromethylsulfonyl)imide [1] | Dicyanamide [1] |
| Anion Impact | Often leads to high CO₂ solubility due to strong Lewis basicity and interaction with CO₂ [2] [3]. | Information not directly available in search results. |
| Viscosity | Generally lower viscosity among common ILs (e.g., compared to [PF₆]⁻-based ILs) [1]. | Information not directly available in search results. |
| Research Prevalence | Frequently studied and cited as an effective IL for CO₂ capture [2] [1] [4]. | Listed among common anions studied for CO₂ solubility [1]. |
The following diagram illustrates the general workflow for experimentally determining CO₂ solubility in ionic liquids, as described in the literature. This methodology would be common to studies generating the data you seek.
Figure 1: General Workflow for Measuring CO₂ Solubility in ILs.
Key Methodological Details:
When comparing ILs, it is crucial to consider these parameters, as they significantly impact performance:
I hope this structured guide provides a solid foundation for your comparison. Should you manage to locate the specific dataset from the machine learning studies, you will be able to populate the tables with the precise quantitative data required.
The most common method for determining activity coefficients at infinite dilution (( \gamma_{13}^{\infty} )) for ionic liquids is Inverse Gas Chromatography (IGC) [1] [2]. Here is a detailed breakdown of the protocol:
The workflow for this methodology can be summarized as follows:
Without the specific data for BMIM TFSI, the table below illustrates the structure and type of data you should compile from the literature for a validation guide. This example uses data for other TFSI-based ionic liquids found in the search results [2] to demonstrate the format.
Table: Exemplary Activity Coefficients at Infinite Dilution (( \gamma_{13}^{\infty} )) in TFSI-based Ionic Liquids
This data is for N-Ethyl-N-methylmorpholinium ([C₂C₁Mor][TFSI]) at T = 328.15 K [2].
| Solute Class | Solute Name | ( \gamma_{13}^{\infty} ) | (Gas + Liquid) Partition Coefficient (K_L) |
|---|---|---|---|
| n-Alkane | Hexane | 6.94 | 29.2 |
| n-Alkane | Heptane | 9.72 | 36.6 |
| n-Alkene | Hex-1-ene | 2.71 | 74.7 |
| n-Alkyne | Hex-1-yne | 1.21 | 167.5 |
| Alcohol | Ethanol | 0.97 | 200.0 |
| Aromatic | Benzene | 1.01 | 192.2 |
| Ketone | Acetone | 1.08 | 179.8 |
Key interactions to note when you compile your data:
To build your complete comparison guide, I suggest the following steps to find the necessary data for BMIM TFSI:
"activity coefficients at infinite dilution" "BMIM TFSI", "[BMIM][TFSI]" AND "infinite dilution", or "1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide" AND "activity coefficient".
Since the core data is not available in the current search, your guide could structure the methodology for a future experimental study. The workflow below outlines the key steps involved in generating the data you need.
The table below suggests key properties to measure for a comprehensive comparison, based on information available in the search results for BMIM TFSI and general IL characteristics [1] [2].
| Property | Role in Comparison | Example Value for BMIM TFSI |
|---|---|---|
| Molecular Weight | Basic identifier & for calculation | 419.37 g/mol [2] |
| Density | Fundamental physical property | 1.44 g/cm³ [2] |
| Viscosity | Indicates mass transfer limitations | 48.8 cP [2] |
| Melting Point | Defines liquid range | -4 °C [2] |
| Water Content | Critical for reproducibility; impurity control | ≤0.5% [3] |
The following table summarizes experimental data from recent studies on BMIM TFSI used within different polymer matrices.
| Polymer Matrix | Key Performance Metrics | Experimental Conditions | Citation |
|---|
| PVdF-HFP (with SiO₂ filler) | Ionic conductivity: 1.38 mS cm⁻¹ Electrochemical window: 5.0 V Thermal stability: Withstands 350°C | In situ UV polymerization; measurement at 25°C [1] | | | PVdF (with LiTFSI salt) | Good mechanical properties as free-standing foil Good capacity and cyclability with LiMn₂O₄ cathode | Casting technique [2] | | | Polyimide (Matrimid 5218) | Proton conductivity: ~10⁻³ S/cm at up to 160°C | PIL immobilization in porous polymer film [3] | |
Pyrrolidinium-based ionic liquids, such as 1-butyl-1-methylpyrrolidinium ([Bmpy]) paired with the [TFSI]⁻ anion, are a common benchmark for comparison due to their wide electrochemical stability.
| Property | BMIM TFSI (Imidazolium) | Pyrrolidinium-based ILs | Key Takeaway |
|---|---|---|---|
| Ionic Conductivity & Viscosity | Generally higher ionic conductivity [4] [5] | Generally higher viscosity, leading to lower ionic mobility [4] [1] | BMIM TFSI favors higher ionic conductivity. |
| Electrochemical Stability | Lower electrochemical stability; susceptible to reduction at low potentials [4] [2] | Wider electrochemical stability window (up to ~5.0 V); more stable at anode interfaces [4] [2] | Pyrrolidinium ILs are superior for high-voltage or low-potential applications. |
| Thermal Stability | High thermal stability | Very high thermal resistance (up to 385°C reported) [4] | Both families offer excellent thermal stability, with pyrrolidinium having a potential edge. |
| Structural Interaction with Polymers | Planar, aromatic cation structure [5] | Non-planar, flexible cation structure [5] | The cation structure can influence molecular packing and transport pathways within the composite. |
The following diagram outlines a general experimental protocol for preparing and characterizing ionic liquid-polymer composite electrolytes, based on methodologies from the search results.
Key steps in the workflow include:
| Ionic Liquid (Abbreviation) | Anion Type | Cellulose Solubility | Key Characteristics |
|---|---|---|---|
| 1-Butyl-3-methylimidazolium TFSI ([BMIM][TFSI]) [1] | Non-coordinating (Poor H-bond acceptor) | Very Low (0.5 wt%) [1] | Hydrophobic; inhibits crystallization in ionogels [2]. |
| 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) [1] | Coordinating (Good H-bond acceptor) | High (Up to 20 wt%) [1] [3] | High viscosity; requires heating [1] [4]. |
| 1-Ethyl-3-methylimidazolium Acetate ([EMIM]OAc) [1] | Coordinating (Excellent H-bond acceptor) | Very High (Up to 16-23 wt%) [1] | Lower viscosity; one of the most effective and common choices [1] [5]. |
| 1-Allyl-3-methylimidazolium Chloride ([AMIM]Cl) [1] | Coordinating (Good H-bond acceptor) | High (Up to 14.5 wt%) [1] | Effective dissolving ability [1]. |
The fundamental reason for BMIM TFSI's poor performance lies in the role of the anion during the dissolution process.
The following diagram illustrates the dissolution mechanism for effective ionic liquids and why BMIM TFSI fails.
While BMIM TFSI is unsuitable for cellulose dissolution, it is a valuable solvent in other polymer research areas and has specialized applications in cellulose composite systems.
Common Experimental Protocol for Dissolution: For effective ionic liquids like [BMIM]Cl or [EMIM]OAc, a standard protocol involves heating the ionic liquid, adding cellulose (e.g., microcrystalline cellulose, pulp), and stirring under dry conditions at 80-100°C until a clear, viscous solution forms [1] [4]. Cellulose is typically regenerated by adding an anti-solvent like water or ethanol [4] [7].
BMIM TFSI in Polymer Science: BMIM TFSI is widely used to dissolve and study synthetic polymers. A key example is its use with Poly(N-isopropylacrylamide) (PNIPAM), where it acts as a solvent for Upper Critical Solution Temperature (UCST)-type phase behavior, which is the opposite of PNIPAM's behavior in water [8].
BMIM TFSI in Cellulose Composites: In advanced materials, BMIM TFSI can be incorporated into pre-formed cellulose matrices (like ionogels) as an electrolyte or property-modifier. In these cases, the cellulose structure is first created using a different, effective solvent (like [BMIM]Cl), and the BMIM TFSI is added later, taking advantage of its non-volatility, ionic conductivity, and unique crystallization properties rather than its dissolving power [2].
The table below summarizes the key experimental findings for a BMIM TFSI-modified composite:
| Polymeric Matrix | Ionic Liquid (IL) | Young's Modulus | Key Measurement Context |
|---|---|---|---|
| Interpenetrated Polymer Network (IPN) based on polyacrylate (VHB) [1] | BMIM TFSI [1] | 0.24 MPa [1] | Free-standing film; measurement after IL modification [1] |
This data demonstrates that incorporating BMIM TFSI can help achieve a relatively low modulus, which is a desired outcome in the cited study for improving actuator performance [1].
The data in the table above was generated through a specific experimental protocol:
The following diagram illustrates the general mechanism by which an ionic liquid like BMIM TFSI can modify the properties of a polymer composite, based on the principles discussed in the research [1]:
This process highlights the role of ILs as a plasticizer that reduces modulus and a polar additive that enhances dielectric properties [1].
To build a more complete comparison guide, you may need to consult specialized databases or scientific papers that systematically screen multiple ionic liquids within a single study.
The table below summarizes key experimental findings on the electrical conductivity of BMIM TFSI in different binary organic solvent mixtures, which are commonly used in electrochemical applications [1].
| Solvent System | Optimal Solvent Ratio | Key Observation on Conductivity | Fitting Equations for Data |
|---|---|---|---|
| Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) | 1:1 | A clear synergistic effect was observed, meaning the mixture performs better than either solvent alone. | Casteel-Amis, Vogel-Tamman-Fulcher (VTF), Arrhenius |
| Propylene Carbonate (PC) / γ-Butyrolactone (GBL) | Not Applicable | No synergistic effect was found. Conductivity depended simply on the weighted average of the individual solvents. | Casteel-Amis, Vogel-Tamman-Fulcher (VTF), Arrhenius |
To ensure the reproducibility of the data, here are the methodologies used in the cited research:
The conductivity of ionic liquids like BMIM TFSI is not fully described by simple ion diffusion. A 2024 study revealed that in pure BMIM TFSI, the diffusional contribution to molar conductivity is only about 50% [2]. This indicates that another significant mechanism, potentially inter-ion coupling or structural transport, is responsible for the "excess" conductivity observed [2].
Furthermore, when BMIM TFSI is mixed with other ionic liquids to form Double Salt Ionic Liquids (DSILs), its properties are not simply the average of its components. The original ionic associations are lost, and new microstructures and interaction networks form, which profoundly influence the bulk properties of the mixture [3].
The following diagram illustrates a generalized research workflow for evaluating and designing ionic liquid-solvent formulations, integrating both experimental and data-driven approaches based on the reviewed literature.
The environmental and performance benefits of BMIM TFSI are derived from its inherent properties as an Ionic Liquid (IL). The table below summarizes its core characteristics:
| Property/Category | Description & Environmental Benefit |
|---|---|
| General IL Properties | Negligible vapor pressure, non-volatility, non-flammability, high thermal stability, high ionic conductivity, and a wide electrochemical window [1] [2] [3]. |
| Anion Flexibility | The TFSI anion is conformationally flexible, which contributes to lower viscosity and higher ion mobility, potentially reducing energy needs in processes like electrolytes [4]. |
| Application: Sorbent | Functionalization onto coal fly ash zeolite creates a novel adsorbent for simultaneous removal of heavy metals (Cd²⁺, Zn²⁺) and synthetic dyes from water, aiding in water remediation [2]. |
| Application: Electrolyte | Serves as a sustainable electrolyte in electrochemical capacitors (supercapacitors), improving energy density and stability while being an eco-friendly alternative to volatile organic solvents [1]. |
| Application: TE Material | Treatment of PEDOT:PSS films with BMIM TFSI enhances thermoelectric performance and significantly improves long-term environmental stability against moisture and heat [5]. |
While a full step-by-step protocol for synthesizing BMIM TFSI is not provided in the search results, the methodologies for its application in research settings are noted:
Direct, quantitative comparisons with all alternatives are limited in the search results, but the following insights are available:
The following diagram outlines a logical pathway for evaluating the environmental benefits of BMIM TFSI in a specific application, synthesizing the approaches found in the literature.
The following table summarizes experimental data for BMIM TFSI and other ionic liquids in carbon dioxide absorption, which is a key industrial separation process.
| Ionic Liquid | Anion | Cation | CO₂ Solubility (Experimental) | Reference & Conditions |
|---|---|---|---|---|
| [BBT][TFSI] | TFSI | 1,2,4-triazolium | Higher than imidazolium-based ILs with the same anion | [1] |
| [HMIM][TFSI] | TFSI | 1-hexyl-3-methylimidazolium | Higher than shorter-chain imidazolium ILs | [1] |
| [BMIM][TFSI] | TFSI | 1-butyl-3-methylimidazolium | Baseline for comparison | [1] |
| [EMIM][TFSI] | TFSI | 1-ethyl-3-methylimidazolium | Lower than [HMIM][TFSI] | [1] |
| [C₈MIM][PF₆] | PF₆ | 1-octyl-3-methylimidazolium | Solubility of CO₂ is lower than in [C₈MIM][TFSI] | [1] |
Key Insights from the Data:
BMIM TFSI is also noted in other separation technologies, though direct comparative performance data is sparser.
While specific protocols vary by application, the following outlines a common isochoric saturation method used for determining gas solubility in ionic liquids, as referenced in the CO₂ capture studies [1].
Title: Gas Solubility Measurement Workflow
Detailed Protocol Steps [1]:
To build a more complete comparison guide, you might find the following approaches helpful:
Corrosive;Acute Toxic;Health Hazard;Environmental Hazard